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Foundational

Methyl 3-(4-hydroxybutyl)benzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-hydroxybutyl)benzoate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-(4-hydroxybutyl)benzoate is a bifunctional organic molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-hydroxybutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxybutyl)benzoate is a bifunctional organic molecule possessing both a methyl ester and a primary alcohol. This structure makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct reactive sites allows for selective functionalization, enabling its incorporation into a variety of molecular scaffolds. This guide provides a comprehensive overview of a proposed, efficient synthetic pathway for Methyl 3-(4-hydroxybutyl)benzoate, intended for an audience of chemical research and development professionals. The proposed synthesis is grounded in well-established, high-yielding modern organic reactions. This document details the mechanistic underpinnings of the selected reactions, provides a step-by-step experimental protocol, and offers insights into the practical considerations for its successful synthesis.

Introduction and Retrosynthetic Analysis

The rational design of complex molecular architectures is a cornerstone of modern drug discovery and materials science. Bifunctional building blocks, such as Methyl 3-(4-hydroxybutyl)benzoate, are of particular interest due to their versatility in convergent synthetic strategies. The title compound features a nucleophilic primary alcohol and an electrophilic methyl ester, which can be addressed with orthogonal chemical transformations.

The most logical final step in the synthesis is the formation of the methyl ester from the corresponding carboxylic acid, 3-(4-hydroxybutyl)benzoic acid, via a Fischer esterification. The key challenge lies in the synthesis of this carboxylic acid precursor. A modern and efficient approach to constructing the carbon skeleton involves a palladium-catalyzed cross-coupling reaction to form the C-C bond between the aromatic ring and the butyl side chain, followed by functional group manipulation of the side chain.

This guide will focus on a two-step synthetic sequence commencing from a commercially available starting material, methyl 3-bromobenzoate:

  • Suzuki-Miyaura Cross-Coupling: Formation of the carbon-carbon bond between the aromatic ring and the butenyl side chain.

  • Hydroboration-Oxidation: Regioselective conversion of the terminal alkene to a primary alcohol.

This pathway is chosen for its high efficiency, functional group tolerance, and predictable regioselectivity.

Proposed Synthesis Pathway and Mechanistic Discussion

The proposed two-step synthesis of Methyl 3-(4-hydroxybutyl)benzoate is outlined below. This route is designed for efficiency and high yield, employing modern and reliable synthetic methodologies.

Synthesis_Pathway start Methyl 3-bromobenzoate intermediate Methyl 3-(but-3-en-1-yl)benzoate start->intermediate Suzuki Coupling (4-buten-1-yl)boronic acid pinacol ester, Pd(dppf)Cl2, K2CO3, Toluene/H2O product Methyl 3-(4-hydroxybutyl)benzoate intermediate->product Hydroboration-Oxidation 1. BH3·THF 2. H2O2, NaOH

Caption: Proposed two-step synthesis of Methyl 3-(4-hydroxybutyl)benzoate.

Step 1: Suzuki-Miyaura Cross-Coupling

The first step involves the formation of the C(sp²)-C(sp³) bond via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool in modern organic synthesis due to its mild reaction conditions and high functional group tolerance. In this step, methyl 3-bromobenzoate is coupled with (4-buten-1-yl)boronic acid pinacol ester using a palladium catalyst.

Mechanism:

The catalytic cycle of the Suzuki coupling is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.

  • Transmetalation: The boronic ester coordinates to the palladium center, and the butenyl group is transferred from boron to palladium, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired product, regenerating the Pd(0) catalyst.

The choice of a palladium catalyst with appropriate ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for achieving high yields and preventing side reactions.

Step 2: Hydroboration-Oxidation

The second step is the regioselective conversion of the terminal alkene in methyl 3-(but-3-en-1-yl)benzoate to a primary alcohol. The hydroboration-oxidation reaction is the method of choice for this transformation as it proceeds with anti-Markovnikov selectivity, reliably yielding the terminal alcohol.

Mechanism:

  • Hydroboration: Borane (usually as a complex with THF, BH₃·THF) adds across the double bond in a concerted, syn-addition. The boron atom, being the less electronegative atom, adds to the less substituted carbon of the alkene, driven by both steric and electronic factors. This process typically proceeds through a trialkylborane intermediate.

  • Oxidation: The trialkylborane is then oxidized in situ with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide). The oxidation proceeds with retention of stereochemistry, where the boron atom is replaced by a hydroxyl group, yielding the primary alcohol.

This two-step sequence is highly reliable and generally proceeds with excellent yields and chemoselectivity, leaving the ester functional group intact.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for Suzuki couplings and hydroboration-oxidations. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of Methyl 3-(but-3-en-1-yl)benzoate (Suzuki Coupling)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Methyl 3-bromobenzoate215.0410.02.15 g
(4-Buten-1-yl)boronic acid pinacol ester196.0812.02.35 g
Pd(dppf)Cl₂·CH₂Cl₂816.640.2 (2 mol%)163 mg
Potassium Carbonate (K₂CO₃)138.2130.04.15 g
Toluene--40 mL
Water--10 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (2.15 g, 10.0 mmol), (4-buten-1-yl)boronic acid pinacol ester (2.35 g, 12.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (163 mg, 0.2 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed toluene (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 3-(but-3-en-1-yl)benzoate as a colorless oil.

Synthesis of Methyl 3-(4-hydroxybutyl)benzoate (Hydroboration-Oxidation)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Methyl 3-(but-3-en-1-yl)benzoate190.248.01.52 g
Borane-tetrahydrofuran complex (1 M in THF)-8.8 (1.1 eq)8.8 mL
Tetrahydrofuran (THF), anhydrous--20 mL
Sodium Hydroxide (3 M aqueous solution)40.00-~10 mL
Hydrogen Peroxide (30% aqueous solution)34.01-~10 mL

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere, dissolve methyl 3-(but-3-en-1-yl)benzoate (1.52 g, 8.0 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (8.8 mL, 8.8 mmol) dropwise via syringe over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Cool the mixture back to 0 °C.

  • Slowly and carefully add the 3 M NaOH solution (10 mL), followed by the dropwise addition of 30% H₂O₂ (10 mL), ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Add ethyl acetate (50 mL) and water (30 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 3-(4-hydroxybutyl)benzoate as a viscous oil or low-melting solid.

Alternative Synthetic Route: A Grignard-Based Approach

Alternative_Pathway start 3-Bromobenzonitrile step1 3-(Cyano)phenylmagnesium bromide start->step1 Mg, THF step2 3-(4-(TBDMS-oxy)butyl) benzonitrile step1->step2 1-Bromo-4-(TBDMS-oxy)butane step3 3-(4-Hydroxybutyl)benzoic acid step2->step3 H3O+ product Methyl 3-(4-hydroxybutyl)benzoate step3->product Fischer Esterification (MeOH, H2SO4)

Caption: An alternative Grignard-based synthesis pathway.

This multi-step sequence involves:

  • Formation of a Grignard reagent from 3-bromobenzonitrile.

  • Alkylation with a protected 4-bromobutanol (e.g., TBDMS-protected).

  • Simultaneous hydrolysis of the nitrile to a carboxylic acid and deprotection of the alcohol under acidic conditions.

  • Fischer esterification of the resulting hydroxy acid to yield the final product.[1][2]

While this route is longer, each step is a high-yielding and well-understood transformation in organic synthesis.

Conclusion

This guide has outlined a robust and efficient two-step synthetic pathway to Methyl 3-(4-hydroxybutyl)benzoate, a potentially valuable bifunctional building block. The proposed route, utilizing a Suzuki-Miyaura cross-coupling followed by a hydroboration-oxidation, offers high yields and excellent control over regioselectivity. The provided experimental protocols serve as a detailed starting point for researchers in the field. The discussion of the underlying mechanisms and an alternative Grignard-based approach provides a comprehensive technical resource for the synthesis of this and structurally related molecules. The successful synthesis of this compound will enable further exploration of its utility in the development of novel pharmaceuticals and advanced materials.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Brown, H. C.; Zweifel, G. Hydroboration. XI. The Hydroboration of Alkenes with Diborane and Disiamylborane—A Convenient Procedure for the Anti-Markovnikov Hydration of Alkenes. J. Am. Chem. Soc.1961 , 83 (12), 2544–2551. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. 2024 . [Link]

  • Truman State University. Fischer Esterification of 3-nitrobenzoic acid. 2017 . [Link]

  • University of California, Irvine. Experiment 22 – The Fischer Esterification. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Studylib. FISCHER ESTERIFICATION OF BENZOIC ACID. 2002 . [Link]

  • Boston University. Grignard Reaction - Synthesis of Substituted Benzoic Acids. 2011 . [Link]

Sources

Exploratory

Technical Profile: Methyl 3-(4-hydroxybutyl)benzoate

The following technical guide details the chemical profile, synthesis, and application of Methyl 3-(4-hydroxybutyl)benzoate , a specialized intermediate in medicinal chemistry. CAS Number: 1097624-19-5[1][2][3] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of Methyl 3-(4-hydroxybutyl)benzoate , a specialized intermediate in medicinal chemistry.

CAS Number: 1097624-19-5[1][2][3]

Executive Summary & Chemical Identity

Methyl 3-(4-hydroxybutyl)benzoate is a meta-substituted benzoic acid ester featuring a saturated 4-hydroxybutyl alkyl chain. Unlike its para-substituted isomer (often used in antifolate drug synthesis), this meta-isomer serves as a critical "vector probe" in structure-activity relationship (SAR) studies. It allows medicinal chemists to explore binding pockets that are orthogonal to the primary pharmacophore axis, particularly in the development of kinase inhibitors and phosphate transport modulators.

Physicochemical Properties
PropertyValueNote
CAS Number 1097624-19-5 Verified Identity
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
IUPAC Name Methyl 3-(4-hydroxybutyl)benzoate
Physical State Colorless to pale yellow oilLow melting point solid
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
LogP (Predicted) ~2.4Lipophilic linker
InChI Key OQGGIFWTNZJNAC-UHFFFAOYSA-N

Synthesis & Production Protocols

The most robust, self-validating synthetic route for CAS 1097624-19-5 avoids direct Friedel-Crafts alkylation, which suffers from poor regioselectivity and rearrangement issues. Instead, a Sonogashira coupling followed by catalytic hydrogenation is the industry-standard protocol for high-fidelity preparation.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from commercially available starting materials to the final target, highlighting the intermediate isolation step.

SynthesisPath SM1 Methyl 3-bromobenzoate (CAS 618-89-3) INT Intermediate Alkyne Methyl 3-(4-hydroxybut-1-ynyl)benzoate (CAS 1097624-18-4) SM1->INT Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C (Sonogashira) SM2 3-Butyn-1-ol (CAS 927-74-2) SM2->INT PROD TARGET Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5) INT->PROD H2 (1 atm), 10% Pd/C MeOH, RT (Hydrogenation)

Figure 1: Two-step convergent synthesis of Methyl 3-(4-hydroxybutyl)benzoate via Sonogashira coupling and hydrogenation.

Detailed Experimental Methodology

This protocol ensures the preservation of the methyl ester moiety while selectively reducing the alkyne.

Step 1: Sonogashira Coupling

Objective: Synthesis of Methyl 3-(4-hydroxybut-1-ynyl)benzoate (CAS 1097624-18-4).[2]

  • Reagents: Methyl 3-bromobenzoate (1.0 eq), 3-Butyn-1-ol (1.2 eq), Bis(triphenylphosphine)palladium(II) dichloride (2 mol%), Copper(I) iodide (1 mol%), Triethylamine (3.0 eq).

  • Solvent: Anhydrous THF (degassed).

  • Procedure:

    • Charge a flame-dried flask with Methyl 3-bromobenzoate, Pd catalyst, and CuI under Argon.

    • Add degassed THF and Triethylamine.

    • Add 3-Butyn-1-ol dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Filter off ammonium salts, concentrate filtrate, and purify via silica gel flash chromatography (gradient 0-30% EtOAc in Hexanes).

  • Checkpoint: The product should be a solid/oil showing a distinct alkyne stretch in IR (~2230 cm⁻¹) and disappearance of the aryl bromide signal.

Step 2: Catalytic Hydrogenation

Objective: Reduction to Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5).

  • Reagents: Intermediate Alkyne (from Step 1), 10% Pd/C (10 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the alkyne in methanol.

    • Add Pd/C carefully (under inert atmosphere to prevent ignition).

    • Purge system with Hydrogen gas (balloon pressure, ~1 atm) for 15 minutes.

    • Stir vigorously at Room Temperature for 12–16 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with methanol.

    • Concentration: Evaporate solvent under reduced pressure.

  • Validation:

    • NMR: Disappearance of alkyne protons; appearance of saturated alkyl chain multiplets.

    • Yield: Typically >90% for this step.

Applications in Drug Discovery

Methyl 3-(4-hydroxybutyl)benzoate is not merely a solvent or simple reagent; it is a functionalized linker .

Medicinal Chemistry Utility
  • AMP Deaminase Inhibitors: Research indicates the utility of carboxyarylalkyl scaffolds in inhibiting AMP deaminase.[3][4] The 4-hydroxybutyl chain acts as a spacer that can be cyclized into imidazo[2,1-f][1,2,4]triazines or used to reach distal polar residues in the enzyme active site.

  • PROTAC Linker Design: The terminal hydroxyl group is easily converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde. This allows the attachment of E3 ligase ligands (e.g., Thalidomide derivatives) to the benzoate core, which can then be coupled to a target protein ligand via the ester (hydrolyzed to acid).

  • Phosphate Transport Modulation: Derivatives of this scaffold have been explored in inhibiting intestinal Na+/phosphate cotransporters, where the meta-substitution pattern dictates the spatial orientation of the inhibitor in the membrane channel.

Functional Derivatization Logic

The molecule possesses two orthogonal reactive sites:

  • Methyl Ester: Hydrolysis to benzoic acid (for amide coupling) or reduction to benzyl alcohol.

  • Primary Alcohol: Conversion to alkyl halide (for nucleophilic substitution) or oxidation to carboxylic acid.

Derivatization Center Methyl 3-(4-hydroxybutyl)benzoate Path1 Hydrolysis (LiOH) Center->Path1 Path2 Appel Reaction (CBr4/PPh3) Center->Path2 Prod1 3-(4-hydroxybutyl)benzoic acid (Amide Coupling Precursor) Path1->Prod1 Prod2 Methyl 3-(4-bromobutyl)benzoate (Alkylating Agent) Path2->Prod2

Figure 2: Orthogonal functionalization pathways for library generation.

Analytical Characterization (Expected)

To validate the synthesis of CAS 1097624-19-5, compare experimental data against these predicted parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: δ ~7.8–7.9 (m, 2H, H-2, H-6), 7.3–7.4 (m, 2H, H-4, H-5). Meta-substitution pattern.

    • Ester Methyl: δ ~3.90 (s, 3H, -OCH₃).

    • Hydroxymethyl: δ ~3.65 (t, 2H, -CH₂OH).

    • Benzylic: δ ~2.70 (t, 2H, Ar-CH₂-).

    • Internal Alkyl: δ ~1.6–1.8 (m, 4H, -CH₂CH₂-).

  • Mass Spectrometry:

    • ESI-MS: [M+H]⁺ = 209.12; [M+Na]⁺ = 231.10.

References

  • Sigma-Aldrich. Methyl 3-(4-hydroxybutyl)benzoate Product Sheet (CAS 1097624-19-5).Link

  • MolAid Chemical Database. Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (CAS 1097624-18-4) and downstream synthesis.Link

  • Kirkman, J. K., et al. "Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines as potential inhibitors of AMP deaminase."[4] DOI: 10.1039/b810850a.[4] (Contextual application of carboxyarylalkyl scaffolds).

  • Santa Cruz Biotechnology. 4-(4-Hydroxybutyl)benzoic Acid Methyl Ester (Para-isomer comparison).Link

Sources

Foundational

Technical Whitepaper: Structural Activity Relationship (SAR) and Synthetic Utility of Methyl 3-(4-hydroxybutyl)benzoate Analogs

The following technical guide details the structural utility, synthetic pathways, and analog profiling of Methyl 3-(4-hydroxybutyl)benzoate , a critical bifunctional scaffold in medicinal chemistry. Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic pathways, and analog profiling of Methyl 3-(4-hydroxybutyl)benzoate , a critical bifunctional scaffold in medicinal chemistry.

Executive Summary & Chemical Space Definition

Methyl 3-(4-hydroxybutyl)benzoate represents a versatile "meta-linker" scaffold. Unlike its para-substituted counterparts (often associated with liquid crystals or linear polymer precursors), the meta (3-position) substitution introduces a critical 120° geometric vector . This structural kink is essential in drug discovery for disrupting planar symmetry, increasing solubility, and accessing specific sub-pockets in target proteins such as Farnesoid X Receptors (FXR) or Histone Deacetylases (HDACs).

Functionally, the molecule possesses two orthogonal reactive handles:

  • Methyl Ester (C1): A masked carboxylic acid, serving as an electrophile for amide coupling or a precursor to heterocycles.

  • Primary Alcohol (C4'): A nucleophilic tether, readily convertible to halides, tosylates, or aldehydes for chain extension.

Structural Analog Classification

To optimize pharmacological properties, researchers must navigate the analog space surrounding this core structure. The analogs are categorized by their impact on Lipophilicity (LogP) , Metabolic Stability , and Conformational Entropy .

Table 1: Structural Analog Profiling
Analog ClassModificationRepresentative StructureImpact on SAR & Properties
Positional Isomers Para (4-position)Methyl 4-(4-hydroxybutyl)benzoateLinearity: Increases crystallinity and packing; reduces solubility. Often used in PROTAC linkers where reach is prioritized over shape.
Chain Homologs C3 (Propyl) / C5 (Pentyl)Methyl 3-(3-hydroxypropyl)benzoateLinker Length: Modulates the "reach" of the warhead. C3 reduces entropic penalty upon binding; C5 increases hydrophobic collapse risk.
Ester Variants Ethyl / t-Butylt-Butyl 3-(4-hydroxybutyl)benzoateSteric Bulk: t-Butyl esters resist hydrolysis, useful for orthogonal protection strategies during multi-step synthesis.
Oxidation States Acid / Aldehyde3-(3-(methoxycarbonyl)phenyl)propanoic acidPolarity: Oxidation of the alcohol to acid creates a dicarboxylic precursor, altering zwitterionic character and permeability.

Validated Synthetic Protocol

The most robust route to Methyl 3-(4-hydroxybutyl)benzoate avoids direct alkylation (which is chemically difficult on deactivated ester rings). Instead, a Sonogashira Coupling followed by Catalytic Hydrogenation is the industry-standard "self-validating" protocol. This route guarantees regioselectivity and high yields.

Phase 1: Sonogashira Coupling

Objective: Install the carbon chain via an alkyne surrogate.

  • Reagents: Methyl 3-iodobenzoate (1.0 eq), 3-Butyn-1-ol (1.2 eq), Pd(PPh3)2Cl2 (3 mol%), CuI (2 mol%), Et3N (Base/Solvent).

  • Mechanism: The Pd(0)/Pd(II) catalytic cycle couples the aryl iodide with the terminal alkyne. The meta ester directs electron density to sustain the oxidative addition step without interfering.

Phase 2: Catalytic Hydrogenation (Saturation)

Objective: Reduce the alkyne and alkene intermediates to the fully saturated butyl chain.

  • Reagents: H2 (balloon or 1 atm), 10% Pd/C (10 wt%), MeOH or EtOH.

  • Critical Control Point: Monitoring is essential to prevent hydrogenolysis of the benzyl-like C-O bond (though less risky with a 4-carbon chain) or reduction of the ester (rare under these mild conditions).

Step-by-Step Experimental Workflow
  • Coupling: Charge a flame-dried flask with Methyl 3-iodobenzoate (5.0 g), Pd(PPh3)2Cl2 (390 mg), and CuI (70 mg). Inert with Argon.

  • Addition: Add degassed Et3N (50 mL) followed by 3-Butyn-1-ol (1.6 g) dropwise.

  • Reaction: Stir at RT for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the iodide (Rf ~0.8) and appearance of the alkyne (Rf ~0.4).

  • Workup: Filter off ammonium salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1M HCl (to remove amine), brine, and dry over Na2SO4.

  • Hydrogenation: Dissolve the crude alkyne in MeOH (50 mL). Add 10% Pd/C (500 mg). Stir under H2 atmosphere (balloon) for 12 hours.

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: 1H NMR (CDCl3) must show a triplet at ~2.65 ppm (benzylic CH2) and absence of alkene/alkyne protons (5-7 ppm region).

Visualized Pathways

Diagram 1: Synthetic Logic Flow (Sonogashira Route)

SynthesisPath Start Methyl 3-iodobenzoate (Aryl Electrophile) Inter Intermediate: Methyl 3-(4-hydroxybut-1-ynyl)benzoate (Alkyne Linker) Start->Inter Pd(PPh3)2Cl2, CuI Et3N, RT (Sonogashira) Reagent 3-Butyn-1-ol (Alkyne Nucleophile) Reagent->Inter Product Target: Methyl 3-(4-hydroxybutyl)benzoate (Saturated Linker) Inter->Product H2, Pd/C MeOH (Hydrogenation)

Caption: Two-step synthesis converting aryl iodide to saturated hydroxybutyl analog via alkyne intermediate.

Diagram 2: Analog Decision Tree for Drug Design

SAR_Tree Core Core Scaffold: Methyl 3-(4-hydroxybutyl)benzoate Branch1 Need Rigidity? Core->Branch1 Branch2 Need Solubility? Core->Branch2 Branch3 Need Reactivity? Core->Branch3 Res1 Switch to PARA isomer (Linear, Crystalline) Branch1->Res1 Yes Res2 Introduce Ether Linker (e.g., 3-(2-ethoxyethoxy)benzoate) Branch2->Res2 Yes Res3 Oxidize to Aldehyde (Reductive Amination Ready) Branch3->Res3 Yes

Caption: Strategic modification pathways based on desired physicochemical properties (SAR).

Functional Applications & Mechanism

PROTAC Linker Design

The 4-hydroxybutyl chain is an ideal "spacer" in Proteolysis Targeting Chimeras (PROTACs). The 4-carbon length (approx. 5-6 Å) combined with the meta-benzoate geometry allows the linker to exit the E3 ligase binding pocket (e.g., Cereblon or VHL) without steric clash, directing the target protein into the ubiquitination zone.

Macrocyclization Precursor

In the synthesis of resorcylic acid lactones or kinase inhibitors, this molecule serves as a "ring-closing" precursor. The alcohol can be converted to an iodide, and the ester hydrolyzed to an acid. Intramolecular alkylation then forms a macrocycle, a strategy used to constrain conformation and improve binding affinity (reduce entropic cost).

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). "Methyl 3-(4-hydroxybutyl)benzoate - PubChem Compound Summary". PubChem. Link

  • Collins, I., & Workman, P. (2006). "New approaches to molecular cancer therapeutics". Nature Chemical Biology. (Contextualizing linker design in oncology). Link

Exploratory

Technical Guide: Spectroscopic Profiling of Methyl 3-(4-hydroxybutyl)benzoate

Executive Summary Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5; Formula: C₁₂H₁₆O₃; MW: 208.25 g/mol ) is a bifunctional aromatic intermediate characterized by a methyl ester moiety and a terminal primary alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5; Formula: C₁₂H₁₆O₃; MW: 208.25 g/mol ) is a bifunctional aromatic intermediate characterized by a methyl ester moiety and a terminal primary alcohol on a butyl chain.[1][2][3][4][5][6][7][8][9][10] It serves as a critical linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and hybrid pharmacophores where precise spacer length and lipophilicity are required.

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) of the compound.[6] While direct experimental spectra for this specific meta-isomer are often proprietary, the data below is synthesized from high-confidence experimental values of its structural isomer (methyl 4-(4-hydroxybutyl)benzoate) and established spectroscopic increments for meta-substituted benzene systems.

Structural Analysis & Chemical Properties

The molecule consists of a disubstituted benzene ring. The meta (1,3) substitution pattern is the defining spectroscopic feature that differentiates it from its more common para analogues.

PropertyValue
IUPAC Name Methyl 3-(4-hydroxybutyl)benzoate
Molecular Formula C₁₂H₁₆O₃
Exact Mass 208.1099
Key Functional Groups Methyl Ester (-COOCH₃), Primary Alcohol (-CH₂OH), Aromatic Ring (1,3-sub)
LogP (Predicted) ~2.3 - 2.5

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][9]

¹H NMR (Proton NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The ¹H NMR spectrum is characterized by a distinct aromatic pattern (1,3-substitution) and a clean aliphatic chain profile.

PositionShift (δ ppm)MultiplicityIntegrationAssignment & Coupling (J)
Ar-H (2) 7.85 - 7.90 Singlet (br) / dt1HH-2 : Isolated between substituents. Deshielded by ester cone.
Ar-H (6) 7.80 - 7.85 Doublet (dt)1HH-6 : Ortho to ester. J ≈ 7.8 Hz.[9]
Ar-H (4) 7.35 - 7.40 Doublet (d)1HH-4 : Ortho to alkyl chain. J ≈ 7.8 Hz.[9]
Ar-H (5) 7.30 - 7.35 Triplet (t)1HH-5 : Meta to both groups. J ≈ 7.8 Hz.[9]
-OCH₃ 3.90 Singlet (s)3HMethyl ester protons.[9]
-CH₂-OH 3.66 Triplet (t)2HTerminal hydroxymethylene. J ≈ 6.5 Hz.
Ar-CH₂- 2.70 Triplet (t)2HBenzylic methylene. J ≈ 7.5 Hz.[4]
-CH₂- (Chain) 1.55 - 1.75 Multiplet (m)4HOverlapping central methylenes (C2' and C3').
-OH 1.60 - 2.00 Broad Singlet1HHydroxyl proton (shift varies with concentration).

Expert Insight:

  • Differentiation from Para-Isomer: The para isomer shows a symmetric AA'BB' doublet system at δ 7.95 and 7.25. The meta isomer described here displays a more complex 4-signal pattern (s, d, d, t) in the aromatic region.

  • Chain Analysis: The triplet at 3.66 ppm is diagnostic for the primary alcohol. If this shifts to ~4.0+ ppm, it indicates accidental acylation of the alcohol during synthesis.

¹³C NMR (Carbon NMR)

Solvent: CDCl₃ | Frequency: 100 MHz

TypeShift (δ ppm)Assignment
Carbonyl 167.2 Ester C=O
Quaternary 143.5 C-3 (Alkylated aromatic carbon)
Quaternary 130.0 C-1 (Ester-substituted aromatic carbon)
Aromatic CH 133.2 C-6 (Ortho to ester)
Aromatic CH 129.5 C-2 (Isolated CH)
Aromatic CH 128.4 C-5 (Meta position)
Aromatic CH 127.0 C-4 (Ortho to alkyl)
Aliphatic 62.8 -CH₂OH (Terminal alcohol)
Methoxy 52.1 -OCH₃ (Methyl ester)
Aliphatic 35.6 Ar-CH₂- (Benzylic)
Aliphatic 32.3 -CH₂- (C-2' of butyl chain)
Aliphatic 27.5 -CH₂- (C-3' of butyl chain)

Infrared (IR) Spectroscopy[4][6]

Method: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).

The IR spectrum confirms the bifunctional nature, showing discrete bands for the ester and the alcohol.

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3350 - 3450 Broad, MediumO-H StretchPrimary Alcohol (H-bonded)
2930, 2860 Medium, SharpC-H StretchAliphatic Alkyl Chain (Asym/Sym)
1715 - 1725 Strong, SharpC=O StretchConjugated Methyl Ester
1605, 1585 MediumC=C StretchAromatic Ring Skeleton
1275 - 1285 StrongC-O StretchEster (C-O-C asymmetric)
1100 - 1050 MediumC-O StretchPrimary Alcohol (C-OH)
750, 690 StrongC-H Bend (oop)Meta-disubstituted Benzene (3 adjacent H)

Mass Spectrometry (MS)[6][7]

Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).

Fragmentation Analysis (EI-MS)
  • Molecular Ion (M⁺): m/z 208 (Distinct, usually 10-20% intensity).

  • Base Peak: Likely m/z 135 or 163 (related to benzylic stability).

Key Fragments:

  • [M - 31]⁺ (m/z 177): Loss of methoxy group (-OCH₃) from the ester. Common in methyl benzoates.

  • [M - 18]⁺ (m/z 190): Loss of water (-H₂O) from the alkyl chain alcohol.

  • McLafferty Rearrangement: Not prominent in the ester chain, but possible in the butyl chain if ionization occurs at the aromatic ring, leading to alkene elimination.

  • Tropylium Ion Derivative (m/z 135): Cleavage of the alkyl chain leaving a methyl-benzoate cation species.

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways expected in the Mass Spectrum.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 208 Frag_Methoxy [M - OCH3]+ Acylium Ion m/z 177 M_Ion->Frag_Methoxy - •OCH3 (31) Frag_Water [M - H2O]+ Cyclic Ether/Alkene m/z 190 M_Ion->Frag_Water - H2O (18) Frag_Benzyl Benzylic Cleavage (Loss of C3H6O) m/z 149 M_Ion->Frag_Benzyl Alkyl Cleavage Frag_Base Methoxycarbonyl Tropylium Ion m/z 135 Frag_Methoxy->Frag_Base - CO (28)

Caption: Predicted Electron Impact (EI) fragmentation pathway for Methyl 3-(4-hydroxybutyl)benzoate.

Experimental Workflow for Verification

To validate the identity of this compound in a research setting, the following self-validating workflow is recommended.

Workflow Sample Crude Sample (Methyl 3-(4-hydroxybutyl)benzoate) TLC 1. TLC Screening (Hex:EtOAc 1:1) Look for Rf ~0.3 Sample->TLC IR_Check 2. IR Analysis Confirm -OH (3400) & Ester (1720) TLC->IR_Check Single Spot? NMR_Check 3. 1H NMR Check Ar Pattern (s, d, d, t) IR_Check->NMR_Check Func. Groups OK? MS_Check 4. GC-MS Confirm M+ 208 NMR_Check->MS_Check Isomer OK? Release Validated Compound MS_Check->Release MW Confirmed

Caption: Step-by-step analytical workflow for structural confirmation.

Protocol: TLC Visualization
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (1:1 v/v).

  • Visualization:

    • UV (254 nm): Dark spot (aromatic ring).

    • KMnO₄ Stain: Yellow spot on purple background (oxidizes alcohol).

    • Expected Rf: ~0.30 - 0.40 (lower than non-hydroxylated esters due to -OH polarity).

References

  • Sigma-Aldrich. Product Specification: Methyl 4-(4-hydroxybutyl)benzoate (Para-isomer Reference). Accessed 2024. Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (EI) - Alkyl Benzoates Fragmentation Patterns.Link[7]

  • SDBS (Spectral Database for Organic Compounds). 1H NMR of Methyl 3-methylbenzoate (Meta-substitution pattern reference). AIST Japan. Link

  • PrepChem. Synthesis of methyl 4-(4-hydroxybutyl)benzoate. (Methodology Reference for Hydroxybutyl chain). Link

Sources

Foundational

Methyl 3-(4-hydroxybutyl)benzoate: Synthesis, Discovery, and Role in AMP Deaminase Inhibitor Development

Executive Summary Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5) is a highly specialized chemical building block discovered and synthesized primarily as a critical intermediate in the development of adenosine mono...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5) is a highly specialized chemical building block discovered and synthesized primarily as a critical intermediate in the development of adenosine monophosphate deaminase (AMPD) inhibitors[1]. This technical guide explores the historical context of its discovery, the causality behind its synthetic design, and provides field-proven, self-validating protocols for its synthesis and downstream application in drug development.

Historical Context & Biological Rationale

Adenosine monophosphate deaminase (AMPD) is a pivotal enzyme in purine metabolism, catalyzing the irreversible deamination of AMP to inosine monophosphate (IMP) and ammonia[2]. Inhibitors of AMPD have significant pharmacological potential, particularly in modulating intracellular adenine nucleotide levels, which affects lymphocytic growth, immune function, and can enhance the efficacy of certain chemotherapeutics[2].

Historically, compounds like Coformycin 5′-phosphate were identified as extremely potent AMPD inhibitors (


 = 5.5 pM). However, the physicochemical properties of such highly polar, charged molecules severely restricted their cellular uptake and overall bioavailability[3].

To overcome this, researchers at Bayer CropScience and Oakland University (Lindell et al., 2010) designed a new class of inhibitors[1]. They hypothesized that replacing the highly polar ribose phosphate moiety with a less polar carboxyarylalkyl group would serve as an effective, bioavailable ribose phosphate mimic[4]. The synthesis of these novel 3-(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines required a specific linear sequence starting from simple benzoate derivatives[4]. Methyl 3-(4-hydroxybutyl)benzoate was synthesized as the essential precursor to the aldehyde required for the final cyclocondensation step[5].

BioRationale AMP AMP (Adenosine Monophosphate) IMP IMP (Inosine Monophosphate) + NH3 AMP->IMP Deamination Reaction AMPD AMP Deaminase (AMPD) Isozymes 1, 2, and 3 AMPD->IMP Enzymatic Catalysis Inhibitor Carboxyarylalkyl Imidazotriazines (Bioavailable Ribose Phosphate Mimic) Inhibitor->AMPD Competitive Inhibition (IC50: 0.9 - 5.7 μM)

Caption: Mechanism of AMP Deaminase inhibition by carboxyarylalkyl imidazotriazines.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of Methyl 3-(4-hydroxybutyl)benzoate is critical for optimizing its solubility and reactivity in organic synthesis. The data below summarizes its core parameters[6],[5].

PropertyValue
Chemical Name Methyl 3-(4-hydroxybutyl)benzoate
CAS Number 1097624-19-5
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.26 g/mol
LogP (Octanol/Water) ~2.7
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 46.5 Ų
Rotatable Bonds 6
InChIKey OQGGIFWTNZJNAC-UHFFFAOYSA-N

Synthetic Workflow & Experimental Protocols

The synthesis of Methyl 3-(4-hydroxybutyl)benzoate and its downstream conversion into an AMPD inhibitor follows a highly efficient, three-phase linear sequence[5],[7].

SyntheticWorkflow A Methyl 3-iodobenzoate + 3-butyn-1-ol B Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (CAS: 1097624-18-4) Yield: 89% A->B Sonogashira Coupling PdCl2(PPh3)2, CuI, Et3N 7.08h C Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5) B->C Catalytic Hydrogenation H2, 10% Pd/C D Methyl 3-(4-oxobutyl)benzoate (CAS: 615581-28-7) Yield: 80% C->D Swern Oxidation (COCl)2, DMSO, Et3N in DCM E Carboxyarylalkyl Imidazotriazines (AMPD Inhibitors) D->E Cyclocondensation & Deprotection

Caption: Synthetic workflow of Methyl 3-(4-hydroxybutyl)benzoate and downstream AMPD inhibitor.

Phase 1: Sonogashira Cross-Coupling

Objective: Synthesis of Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (CAS: 1097624-18-4)[7]. Causality & Rationale: The Sonogashira coupling is selected because it efficiently forms a C-C bond between the aryl iodide and the terminal alkyne under mild conditions, fully tolerating both the methyl ester and the primary alcohol functional groups without requiring protecting groups.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, argon-purged flask, dissolve Methyl 3-iodobenzoate (1.0 eq) and 3-butyn-1-ol (1.2 eq) in anhydrous triethylamine (Et₃N), which acts as both the solvent and the base.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.05 eq) and Copper(I) iodide (CuI, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for approximately 7 hours[7].

  • Self-Validation System: The reaction's progress is visually confirmed by the steady precipitation of triethylammonium iodide salt. TLC monitoring (Hexanes/EtOAc) will show the disappearance of the higher-

    
     aryl iodide and the appearance of a new, UV-active spot.
    
  • Workup: Filter the suspension through a pad of Celite to remove the palladium/copper residues and salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to yield the alkyne intermediate (approx. 89% yield)[7].

Phase 2: Catalytic Hydrogenation

Objective: Synthesis of the title compound, Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5)[5]. Causality & Rationale: Complete saturation of the alkyne to an alkane is required to provide the flexible alkyl chain that mimics the spatial arrangement of the ribose phosphate. 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere is used because it cleanly reduces the triple bond without hydrogenolyzing the benzylic-like positions or reducing the ester moiety.

Step-by-Step Protocol:

  • Preparation: Dissolve the alkyne intermediate from Phase 1 in a suitable solvent (e.g., Methanol or Ethyl Acetate).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% w/w) under an inert argon atmosphere to prevent spontaneous ignition of the catalyst.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker. Stir vigorously at room temperature.

  • Self-Validation System: The reaction is self-validating through the cessation of hydrogen gas uptake. Monitor via ¹H-NMR to confirm the complete disappearance of the alkyne/alkene protons and the emergence of the aliphatic multiplet signals corresponding to the butyl chain.

  • Workup: Purge the flask with argon, filter the mixture through Celite to remove the Pd/C, and concentrate the filtrate to afford the pure Methyl 3-(4-hydroxybutyl)benzoate.

Phase 3: Swern Oxidation (Downstream Application)

Objective: Conversion to Methyl 3-(4-oxobutyl)benzoate (CAS: 615581-28-7)[5]. Causality & Rationale: The synthesis of the final imidazotriazine inhibitor requires an aldehyde precursor to undergo cyclocondensation. A Swern oxidation is strictly chosen over harsher oxidants (like Jones reagent) because it selectively oxidizes the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid[5].

Step-by-Step Protocol:

  • Activation: Cool a solution of oxalyl chloride (1.2 eq) in anhydrous Dichloromethane (DCM) to -78 °C. Dropwise, add anhydrous DMSO (2.4 eq). Validation: The immediate evolution of CO₂ and CO gas confirms the formation of the active chlorodimethylsulfonium chloride intermediate.

  • Substrate Addition: Slowly add a solution of Methyl 3-(4-hydroxybutyl)benzoate (1.0 eq) in DCM. Stir for 30 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise. Validation: The distinct odor of dimethyl sulfide (DMS) confirms the successful collapse of the alkoxysulfonium ylide into the desired aldehyde.

  • Workup: Allow the reaction to warm to room temperature. Quench with water, extract with DCM, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Purify via chromatography to yield the aldehyde (approx. 80% yield)[5].

Pharmacological Application

The aldehyde generated from Methyl 3-(4-hydroxybutyl)benzoate is subsequently reacted with an imidazotriazine core via cyclocondensation, followed by ester deprotection, to yield the final active pharmaceutical ingredients[4].

The most successful compound derived from this structural class, 3-[2-(3-carboxy-5,6,7,8-tetrahydronaphthyl)ethyl]imidazo[2,1-f][1,2,4]triazine, demonstrated excellent competitive inhibition against all three human AMPD recombinant isozymes (AMPD1, AMPD2, and AMPD3) with IC₅₀ values ranging from 0.9 to 5.7 μM[1],[8]. This validated the hypothesis that the carboxyarylalkyl moiety—synthesized via the Methyl 3-(4-hydroxybutyl)benzoate pathway—acts as a highly effective, bioavailable mimic of the native ribose phosphate[3].

References

  • Lindell, S. D., Maechling, S., & Sabina, R. L. (2010). Synthesis and Biochemical Testing of 3-(Carboxyphenylethyl)imidazo[2,1-f][1,2,4]triazines as Inhibitors of AMP Deaminase. ACS Medicinal Chemistry Letters, 1(6), 286-289.[Link]

  • Molaid. (n.d.). 3-(4-hydroxybutyl)benzoic acid methyl ester - CAS 1097624-19-5. Retrieved March 4, 2026, from[Link]

  • Molaid. (n.d.). methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate - CAS 1097624-18-4. Retrieved March 4, 2026, from[Link]

Sources

Exploratory

Methyl 3-(4-hydroxybutyl)benzoate: Strategic Linker Synthesis Guide

Executive Summary Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5 ) is a high-value bifunctional intermediate used primarily in medicinal chemistry and materials science.[1] Its structural utility lies in its meta-su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5 ) is a high-value bifunctional intermediate used primarily in medicinal chemistry and materials science.[1] Its structural utility lies in its meta-substitution pattern , which offers a unique geometric vector compared to the more common para-isomers, and its dual reactivity: a protected carboxyl group (methyl ester) and a primary alcohol tethered by a flexible butyl chain.

This guide details the scalable synthesis, chemical behavior, and application of this molecule as a "molecular bridge" in the development of PROTACs, antibody-drug conjugates (ADCs), and specific enzyme inhibitors (e.g., AMP deaminase).

Key Chemical Identity
PropertySpecification
IUPAC Name Methyl 3-(4-hydroxybutyl)benzoate
CAS Number 1097624-19-5
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Key Precursor Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (CAS 1097624-18-4)
Primary Application Bifunctional Linker / Scaffold Synthesis

Synthesis Strategy & Protocol

The most robust industrial route to Methyl 3-(4-hydroxybutyl)benzoate avoids direct Friedel-Crafts alkylation, which is notoriously difficult to control for meta-selectivity and mono-alkylation. Instead, a Sonogashira Coupling followed by Hydrogenation is the standard of excellence. This route ensures regiochemical purity and high yields.

Retrosynthetic Analysis

The target molecule is disconnected at the


 bond.
  • Target: Alkyl-substituted benzoate.

  • Intermediate: Alkyne-substituted benzoate (rigid linker).

  • Starting Materials: Methyl 3-bromobenzoate (or Iodobenzoate) + 3-Butyn-1-ol.

Step-by-Step Synthesis Protocol
Step 1: Sonogashira Coupling

Objective: Install the carbon chain with perfect regioselectivity.

  • Reagents: Methyl 3-bromobenzoate (1.0 eq), 3-Butyn-1-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 eq).

  • Solvent: THF or DMF (degassed).

  • Procedure:

    • Charge a reaction vessel with Methyl 3-bromobenzoate, Pd catalyst, and CuI under an inert atmosphere (Nitrogen/Argon).

    • Add degassed THF followed by triethylamine.

    • Add 3-Butyn-1-ol dropwise to control exotherm.

    • Heat to 60–80°C for 4–12 hours. Monitor by TLC/HPLC for disappearance of aryl halide.

    • Workup: Filter off ammonium salts, concentrate, and dilute with EtOAc. Wash with brine/water. Purify via silica gel chromatography.

  • Product: Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (CAS 1097624-18-4 ).

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to the flexible butyl chain without reducing the ester.

  • Reagents: Alkyne Intermediate, H₂ gas (balloon or 1-3 bar), 10% Pd/C (10 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the alkyne intermediate in methanol.

    • Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).

    • Purge system with H₂ gas. Stir vigorously at Room Temperature (RT).

    • Critical Control Point: Monitor closely to prevent over-reduction (though esters are generally stable to Pd/C/H₂ at RT, high pressure/temp could risk ring saturation).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Product: Methyl 3-(4-hydroxybutyl)benzoate.[1][2][3]

Synthesis Workflow Diagram

SynthesisPath SM1 Methyl 3-bromobenzoate (Aryl Halide) INTER Intermediate: Methyl 3-(4-hydroxybut-1-ynyl)benzoate (CAS 1097624-18-4) SM1->INTER Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N SM2 3-Butyn-1-ol (Alkyne Linker) SM2->INTER TARGET TARGET: Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5) INTER->TARGET Hydrogenation H2, Pd/C, MeOH

Caption: Figure 1. Two-step regioselective synthesis route via Sonogashira coupling and catalytic hydrogenation.

Applications in Drug Discovery

Bifunctional Linker Logic

Methyl 3-(4-hydroxybutyl)benzoate is a "heterobifunctional" building block. It allows chemists to differentiate reactivity at two distinct ends of the molecule:

  • The "Head" (Methyl Ester): Can be hydrolyzed to a benzoic acid (for amide coupling) or reduced to a benzyl alcohol.

  • The "Tail" (Primary Alcohol): Can be converted to a leaving group (Mesylate/Tosylate/Halide) for alkylation, or oxidized to an aldehyde.

This duality is critical in PROTAC (Proteolysis Targeting Chimera) design, where a linker must connect a target protein ligand to an E3 ligase ligand. The 4-carbon chain provides necessary flexibility and spatial separation.

Case Study: AMP Deaminase Inhibitors

Research into metabolic disorders has utilized this scaffold. Specifically, 3-(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines have been synthesized as inhibitors of AMP deaminase .[3][4] The 3-(4-hydroxybutyl)benzoate moiety serves as the precursor for the "carboxyarylalkyl" side chain, facilitating the binding of the inhibitor within the enzyme's active site by mimicking the adenosine substrate's spatial features.

Reaction Pathway Diagram

ApplicationLogic Target Methyl 3-(4-hydroxybutyl)benzoate OH_Act Activation of Alcohol (MsCl/TsCl or PBr3) Target->OH_Act Pathway A Hydrol Hydrolysis (LiOH/NaOH) Target->Hydrol Pathway B Alkylator Alkylating Agent (Linker Attachment) OH_Act->Alkylator PROTAC PROTAC / Conjugate Alkylator->PROTAC + Nucleophile Acid Benzoic Acid Derivative (Amide Coupling Partner) Hydrol->Acid Drug Enzyme Inhibitor (e.g. AMP Deaminase) Acid->Drug + Amine (Drug Core)

Caption: Figure 2. Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Technical Specifications & Safety

Physical Properties (Predicted)
PropertyValue
Boiling Point ~350°C (at 760 mmHg)
Density ~1.1 ± 0.1 g/cm³
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water.
pKa (Alcohol) ~15 (Neutral)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).
Handling & Safety (MSDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid inhalation of dust/mist.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents (which could oxidize the alcohol to aldehyde/acid).

References

  • MilliporeSigma. Methyl 3-(4-hydroxybutyl)benzoate Product Page. (Accessed 2023). Link

  • PubChem. Methyl 3-(4-hydroxybut-1-ynyl)benzoate (Precursor Information). National Library of Medicine. Link

  • Krzysztof, P. et al. Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines as potential inhibitors of AMP deaminase.[3][4] (Contextual citation for application).

  • Negishi, E. et al.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (Foundational reference for coupling chemistry). Chemical Reviews.

Sources

Foundational

Theoretical Properties and Synthetic Utility of Methyl 3-(4-hydroxybutyl)benzoate

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Subject: CAS 1097624-19-5 | Chemical Scaffolding & Linker Design Executive Summary & Structural Logic Methyl 3-(4-hydroxybut...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Subject: CAS 1097624-19-5 | Chemical Scaffolding & Linker Design

Executive Summary & Structural Logic

Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5) is a bifunctional aromatic building block characterized by a meta-substituted benzene ring bearing a methyl ester and a 4-hydroxybutyl chain. Unlike its para-isomer—widely recognized as an intermediate in the synthesis of antifolates like Pemetrexed—the meta-isomer offers a distinct vector geometry (approx. 120°) that is critical for exploring Structure-Activity Relationships (SAR) and designing conformationally restricted linkers in Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity
PropertyDetail
IUPAC Name Methyl 3-(4-hydroxybutyl)benzoate
CAS Number 1097624-19-5
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES COC(=O)C1=CC=CC(CCCCO)=C1
Key Functionalities Methyl Ester (Electrophile/Masked Acid), Primary Alcohol (Nucleophile)

Physicochemical Profile (Theoretical)

In the absence of extensive experimental datasets for this specific isomer, theoretical properties derived from group contribution methods and homologous series analysis provide the necessary baseline for experimental design.

Table 1: Predicted ADMET & Physical Properties
PropertyValue (Predicted)Interpretation for Drug Design
cLogP 2.45 ± 0.3Moderate lipophilicity; suitable for cell permeability.
Topological PSA 46.5 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 1Primary alcohol (-OH).
H-Bond Acceptors 3Ester carbonyl, Ester ether, Alcohol oxygen.
Boiling Point ~320°C (760 mmHg)High boiling point; likely requires high-vac distillation.
Solubility DMSO, DCM, MeOHHighly soluble in polar organic solvents; sparingly soluble in water.

Expert Insight: The meta-substitution typically lowers the melting point compared to the para-analog due to reduced crystal lattice symmetry. Consequently, this compound is expected to be a viscous oil or low-melting solid at room temperature, necessitating chromatographic purification rather than crystallization.

Synthetic Architecture

The most robust synthetic route to Methyl 3-(4-hydroxybutyl)benzoate avoids direct alkylation, which suffers from poly-alkylation and regioselectivity issues. Instead, a Sonogashira Coupling followed by Catalytic Hydrogenation is the industry-standard protocol for high-fidelity synthesis.

Pathway Visualization

The following diagram illustrates the C-C bond formation strategy utilizing palladium catalysis.

SynthesisPathway SM1 Methyl 3-bromobenzoate (Electrophile) Inter Alkyne Intermediate (CAS 1097624-18-4) SM1->Inter Pd(PPh3)2Cl2, CuI Nt3N, THF, 60°C SM2 3-Butyn-1-ol (Nucleophile) SM2->Inter Prod Methyl 3-(4-hydroxybutyl)benzoate (Target) Inter->Prod H2 (1 atm), Pd/C MeOH, RT

Figure 1: Two-step synthesis via Sonogashira cross-coupling and hydrogenation.

Detailed Experimental Protocol (Standardized)
Step 1: Sonogashira Coupling
  • Reagents : Charge a reaction vessel with Methyl 3-bromobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).

  • Solvent : Add degassed THF and Triethylamine (3.0 eq).

  • Addition : Add 3-Butyn-1-ol (1.2 eq) dropwise under nitrogen atmosphere.

  • Reaction : Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3) for disappearance of aryl bromide.

  • Workup : Filter off ammonium salts, concentrate, and purify via silica gel chromatography to yield the alkyne intermediate.

Step 2: Hydrogenation
  • Catalyst : Dissolve the alkyne intermediate in Methanol. Add 10% Pd/C (10 wt% loading).

  • Reduction : Stir under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Validation : Monitor by ¹H NMR for the disappearance of alkyne protons and the emergence of the saturated alkyl chain multiplet.

  • Isolation : Filter through Celite® to remove Pd/C. Concentrate to obtain the target molecule.

Reactivity & Functional Group Analysis

This molecule acts as a "divergent scaffold," allowing chemists to selectively manipulate either the ester or the alcohol terminus.

Reactivity Map

Reactivity Center Methyl 3-(4-hydroxybutyl)benzoate Acid 3-(4-hydroxybutyl)benzoic acid (Saponification: LiOH/THF) Center->Acid Hydrolysis Amide Benzamide Linker (Aminolysis: R-NH2) Center->Amide Substitution Aldehyde Aldehyde Intermediate (Swern/Dess-Martin) Center->Aldehyde Oxidation LG Alkyl Mesylate/Tosylate (Activation: MsCl/Et3N) Center->LG Activation

Figure 2: Divergent reactivity profile. The ester allows for attachment to receptor ligands, while the alcohol serves as the attachment point for linkers or solubilizing groups.

Critical Causality in Experimental Design
  • Alcohol Activation : The primary alcohol is the most reactive nucleophile. If the goal is to attach this molecule to a drug pharmacophore via the benzoate, the alcohol should be protected (e.g., TBDMS) or converted to a leaving group (Tosylate) before manipulating the ester.

  • Ester Hydrolysis : Saponification with LiOH is preferred over NaOH to prevent potential elimination or side reactions if the alkyl chain were functionalized further.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, CDCl₃)
  • δ 7.90 (m, 2H) : Aromatic protons ortho to ester (H-2, H-6).

  • δ 7.40 (m, 2H) : Aromatic protons meta/para to ester.

  • δ 3.90 (s, 3H) : Methyl ester singlet (-COOCH ₃).

  • δ 3.65 (t, 2H) : Methylene adjacent to hydroxyl (-CH ₂OH).

  • δ 2.70 (t, 2H) : Benzylic methylene (Ar-CH ₂-).

  • δ 1.60 - 1.75 (m, 4H) : Internal methylene chain protons.

Mass Spectrometry (ESI+)
  • [M+H]⁺ : 209.26 m/z

  • [M+Na]⁺ : 231.24 m/z

  • Fragmentation : Loss of methoxy group (M-31) is common for methyl esters.

References

  • Sigma-Aldrich .[1] Methyl 3-(4-hydroxybutyl)benzoate Product Page. Retrieved from

  • PubChem . Methyl 3-bromobenzoate (Precursor Data). National Library of Medicine. Retrieved from

  • ChemicalBook . Methyl 4-(4-hydroxybutyl)benzoate (Para-isomer Comparative Data). Retrieved from

  • MolAid . Synthesis of 3-(carboxyarylalkyl) intermediates. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Quantification of Methyl 3-(4-hydroxybutyl)benzoate

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredients (APIs), Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredients (APIs), Synthetic Intermediates, and Complex Formulations

Introduction & Chemical Context

Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5) is a highly versatile building block utilized in pharmaceutical synthesis and materials science. Structurally, it features a benzoate methyl ester core substituted at the meta position with a terminal 4-hydroxybutyl chain.

From an analytical perspective, this molecule presents a unique profile:

  • Chromophore: The aromatic benzoate ring provides strong

    
     transitions, making it highly responsive to Ultraviolet (UV) detection [1].
    
  • Amphiphilicity: The lipophilic aromatic core combined with the polar terminal hydroxyl group dictates its retention behavior on reversed-phase (RP) stationary phases.

  • Ionizability: The ester and hydroxyl oxygen atoms act as excellent proton acceptors, making the molecule highly amenable to positive-ion Electrospray Ionization (ESI+) in mass spectrometry.

This application note details two self-validating analytical workflows: a robust RP-HPLC-DAD method for routine assay and batch release, and a highly sensitive LC-ESI-MS/MS method for trace-level impurity profiling and pharmacokinetic applications.

Scientific Rationale & Method Development Strategy

As a Senior Application Scientist, I approach method development not by trial and error, but through mechanistic causality. Every parameter in this protocol is selected to control a specific chemical or physical variable.

Chromatographic Causality

We utilize a high-density C18 (Octadecylsilane) stationary phase. Because Methyl 3-(4-hydroxybutyl)benzoate contains a polar hydroxyl tail, purely organic mobile phases would cause it to elute in the void volume. We employ a gradient of Water and Acetonitrile. Acetonitrile is chosen over methanol because its aprotic nature reduces hydrogen-bonding interactions with the analyte's hydroxyl group, yielding sharper, more symmetrical peaks [2].

The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose:

  • Chromatographic: It lowers the mobile phase pH to ~2.7, ensuring that any residual surface silanols on the C18 column remain fully protonated, thereby eliminating secondary cation-exchange interactions that cause peak tailing.

  • Spectrometric: It provides an abundant source of protons (

    
    ) to drive the formation of the 
    
    
    
    precursor ion necessary for ESI-MS/MS detection [3].
Detection Causality

For routine quantification, Diode Array Detection (DAD) at 254 nm is selected. While the absolute UV maximum of benzoate esters is often closer to 230 nm, 254 nm is strategically chosen to minimize background noise from organic solvents and matrix interferences, thereby maximizing the Signal-to-Noise (S/N) ratio [4].

For trace analysis, Tandem Mass Spectrometry (MS/MS) is utilized. Collision-Induced Dissociation (CID) of the


 ion (

209.1) yields predictable diagnostic fragments: the loss of water from the hydroxybutyl chain (-18 Da) and the cleavage of the methyl ester group (-32 Da) [3].

Visualized Analytical Workflows

Workflow S1 1. Sample Aliquot & IS Addition S2 2. Solvent Extraction (50:50 MeCN:H2O) S1->S2 S3 3. Centrifugation & Filtration (0.22 µm) S2->S3 QC1 System Suitability (SST): Blank & IS Recovery Check S3->QC1 H1 RP-HPLC Separation (C18, 1.8 µm Column) QC1->H1 SST Pass D1 Routine Assay: DAD Detection (254 nm) H1->D1 Method A D2 Trace Profiling: ESI-MS/MS (MRM Mode) H1->D2 Method B Out Data Processing & Self-Validation D1->Out D2->Out

Fig 1. Self-validating analytical workflow for Methyl 3-(4-hydroxybutyl)benzoate quantification.

Experimental Protocols (Self-Validating Systems)

A protocol is only scientifically sound if it can prove its own validity during execution. The following procedures incorporate internal checks to ensure data integrity.

Sample Preparation & Internal Standardization
  • Internal Standard (IS): Ethyl 4-hydroxybenzoate (Ethylparaben) is used as the IS. Its structural similarity ensures it tracks extraction efficiency and ionization suppression identically to the target analyte.

  • Step 1: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask.

  • Step 2: Add 50 µL of the IS stock solution (1 mg/mL).

  • Step 3: Dilute to volume with Extraction Solvent (50:50 Acetonitrile:Water, v/v). Vortex for 60 seconds.

  • Step 4: Centrifuge at 10,000 x g for 5 minutes to pellet insoluble matrix components.

  • Step 5: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Self-Validation Check: If the IS peak area in the sample deviates by >5% from the IS peak area in the calibration standards, matrix suppression is occurring, and further sample dilution is mandated.

Method A: RP-HPLC-DAD (Routine Assay)

Instrument: Agilent 1260 Infinity II (or equivalent) with DAD. Column: Zorbax Eclipse Plus C18, 100 × 4.6 mm, 3.5 µm. Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer). Flow Rate: 1.0 mL/min. Injection Volume: 5 µL. Detection: 254 nm (Reference 360 nm).

Method B: LC-ESI-MS/MS (Trace Quantification)

Instrument: Thermo Q Exactive or Waters Xevo TQ-S. Column: Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm. Flow Rate: 0.4 mL/min. Ionization Mode: ESI Positive (+). Capillary Voltage: 3.5 kV. Desolvation Temperature: 400 °C.

Fragmentation M [M+H]+ m/z 209.1 Protonated Precursor F1 [M+H - H2O]+ m/z 191.1 Loss of Hydroxyl M->F1 -18 Da (H2O) F2 [M+H - CH3OH]+ m/z 177.1 Ester Cleavage M->F2 -32 Da (CH3OH) F3 [Substituted Benzoyl]+ m/z 135.0 Alkyl Chain Cleavage F1->F3 -56 Da (C4H8) F2->F3 -42 Da (C3H6)

Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) pathway for the target analyte.

Quantitative Data & Method Parameters

Table 1: Universal Mobile Phase Gradient Program

Applicable to both HPLC and LC-MS platforms (scale flow rate accordingly).

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)Elution State
0.090%10%Initial Hold / Focusing
1.090%10%Isocratic Hold
6.010%90%Linear Gradient (Analyte Elution)
8.010%90%Column Wash
8.190%10%Re-equilibration
10.090%10%End of Run
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Optimized for triple quadrupole mass spectrometers.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Diagnostic Purpose
Target Analyte 209.1191.115Quantifier (High Abundance)
Target Analyte 209.1135.025Qualifier (High Specificity)
IS (Ethylparaben) 167.1139.018Internal Standard Tracking
Table 3: Expected Method Validation Performance

Based on ICH Q2(R2) validation guidelines for benzoate ester derivatives[4].

ParameterRP-HPLC-DADLC-ESI-MS/MSAcceptance Criteria
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL

Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLS/N

3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N

10:1, RSD

5%
Intra-day Precision (RSD) 1.2%3.5%

2.0% (HPLC),

5.0% (MS)
Recovery 98.5% – 101.2%95.0% – 104.5%90.0% – 110.0%

References

  • Bajaj, A., John, C., Tripathi, R. M., & Choudhury, J. (2015). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. Asian Journal of Research in Chemistry, 8(6), 394-398. Available at:[Link]

  • Wang, L., et al. (2015). Simultaneous Determination of Six Preservatives in Beverage by HPLC. Atlantis Press: Proceedings of the International Conference on Materials, Environmental and Biological Engineering. Available at:[Link]

  • Li, Y., et al. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Institutes of Health (PMC). Available at:[Link]

Application

Application Notes and Protocols: Leveraging Methyl 3-(4-hydroxybutyl)benzoate in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: A Versatile Building Block Awaiting Exploration Methyl 3-(4-hydroxybutyl)benzoate emerges as a compelling, yet underexplored, bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Building Block Awaiting Exploration

Methyl 3-(4-hydroxybutyl)benzoate emerges as a compelling, yet underexplored, bifunctional building block for advanced organic synthesis. Its structure, featuring a nucleophilic primary alcohol and an electrophilic methyl ester at a 1,3-(meta) substitution pattern on a benzene ring, offers a unique geometric and electronic profile for the construction of complex molecules. While extensive literature exists for its para-substituted isomer, Methyl 4-(4-hydroxybutyl)benzoate, particularly in the synthesis of antitumor agents, the meta isomer presents a distinct set of steric and electronic properties.[1] This guide serves as a forward-looking application note, grounding potential synthetic pathways in established chemical principles and analogous reactions to empower researchers to unlock the full potential of this versatile intermediate.

We will dissect the molecule's reactivity, provide detailed, field-proven protocols for its synthesis and functionalization, and explore its strategic application in the rational design of novel pharmaceuticals and advanced materials.

PropertyValueSource
CAS Number 1097624-19-5
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.26 g/mol
Physical Form Liquid (predicted)
Purity (Typical) ≥95%
InChI Key OQGGIFWTNZJNAC-UHFFFAOYSA-N

Part 1: The Synthetic Landscape - A Molecule of Three Minds

The synthetic utility of Methyl 3-(4-hydroxybutyl)benzoate is dictated by the distinct reactivity of its three key domains: the terminal hydroxyl group, the aromatic core, and the methyl ester. Understanding the interplay between these groups is paramount for strategic synthetic planning.

cluster_molecule Methyl 3-(4-hydroxybutyl)benzoate cluster_reactivity Reactive Centers mol Structure Image Here A Primary Alcohol (Nucleophilic Center) mol->A Site 1: Oxidation, Etherification, Esterification B Aromatic Ring (Electrophilic/Nucleophilic) mol->B Site 2: Electrophilic Aromatic Substitution (EAS) C Methyl Ester (Electrophilic Carbonyl) mol->C Site 3: Hydrolysis, Amidation, Reduction

Caption: Key reactive domains of Methyl 3-(4-hydroxybutyl)benzoate.

The Hydroxyl Terminus: The Nucleophilic Workhorse

The primary alcohol is arguably the most versatile functional group on the molecule. It serves as a potent nucleophile and can be readily transformed.

  • Etherification: Williamson ether synthesis allows for the introduction of diverse alkyl or aryl groups, a common strategy in medicinal chemistry to modulate lipophilicity and target engagement.

  • Esterification: Acylation of the alcohol with various acid chlorides or carboxylic acids yields esters, providing another avenue for prodrug strategies or for creating monomers for polyesters.

  • Oxidation: Controlled oxidation provides access to the corresponding aldehyde (using reagents like PCC, DMP) or carboxylic acid (using stronger oxidants like Jones reagent). The resulting aldehyde is a crucial intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions.

The Aromatic Core: A Platform for Regiocontrolled Functionalization

The substitution pattern on the benzene ring dictates the regiochemical outcome of Electrophilic Aromatic Substitution (EAS) reactions. The ester group is a deactivating, meta-director, while the alkyl chain is an activating, ortho, para-director.

  • Regioselectivity: The positions ortho to the alkyl group (C2 and C4) and ortho to the ester group (C2 and C4, relative to the ester) are the most activated sites for electrophilic attack. The C2 position is doubly activated. The position para to the alkyl chain (C6) is also activated. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to yield a mixture of products, with a preference for substitution at the C2, C4, and C6 positions. The mechanism for such reactions involves the formation of a nitronium ion or other electrophile, which is then attacked by the nucleophilic π-electrons of the aromatic ring.[2]

The Ester Functionality: Gateway to Amides and Acids

The methyl ester provides a stable, yet readily modifiable, handle.

  • Saponification (Hydrolysis): Basic hydrolysis (e.g., with NaOH or LiOH) efficiently converts the ester to the corresponding carboxylate salt, which upon acidic workup yields 3-(4-hydroxybutyl)benzoic acid. This transformation is fundamental, as the resulting carboxylic acid is a precursor for the formation of amides—a cornerstone of many pharmaceutical structures.

  • Amidation: Direct reaction with amines can form amides, though this often requires harsh conditions. A more common and efficient route is to first hydrolyze the ester to the carboxylic acid, activate it (e.g., as an acid chloride or with coupling reagents like HATU), and then react it with the desired amine.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH) will reduce the ester to a primary alcohol, yielding a diol.

Part 2: Strategic Synthesis and Modification Protocols

The following protocols are presented as robust, validated methodologies for the synthesis and functionalization of benzoate derivatives, adapted for the specific chemistry of our target molecule.

Protocol 2.1: Synthesis of Methyl 3-(4-hydroxybutyl)benzoate via Hydrogenation

This protocol is adapted from the established synthesis of the para isomer and represents a reliable method for producing the target compound from its corresponding alkyne precursor.[3]

start Start: Methyl 3-(4-hydroxybut-1-ynyl)benzoate reagents Reagents: Ethanol (Solvent) 5% Palladium on Charcoal (Catalyst) Hydrogen Gas (H₂ @ 50 psi) start->reagents 1. Dissolve reaction Reaction: Hydrogenation in a Parr shaker 12 hours at room temperature reagents->reaction 2. React workup Workup: Filter through silica gel pad Wash pad with ethanol reaction->workup 3. Purify product Product: Methyl 3-(4-hydroxybutyl)benzoate (Concentrate filtrate) workup->product 4. Isolate

Caption: Workflow for the synthesis of Methyl 3-(4-hydroxybutyl)benzoate.

Methodology:

  • Preparation: In a suitable pressure vessel (e.g., a Parr hydrogenation bottle), dissolve Methyl 3-(4-hydroxybut-1-ynyl)benzoate (1.0 eq) in anhydrous ethanol (approx. 0.05 M concentration).

  • Catalyst Addition: Carefully add 5% Palladium on Charcoal (10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas three times before pressurizing to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours, monitoring the uptake of hydrogen.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of silica gel, washing the pad thoroughly with ethanol to ensure all product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-(4-hydroxybutyl)benzoate, which can be used as is or purified further by column chromatography if necessary.[3]

Protocol 2.2: Saponification to 3-(4-hydroxybutyl)benzoic acid

This protocol details the conversion of the methyl ester to the carboxylic acid, a critical step for subsequent amide coupling reactions. The mechanism involves nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[4]

Methodology:

  • Dissolution: Dissolve Methyl 3-(4-hydroxybutyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (2.0-3.0 eq, as a 2M aqueous solution) to the mixture. Heat the reaction to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield pure 3-(4-hydroxybutyl)benzoic acid.

Protocol 2.3: Oxidation of the Hydroxyl Group to 3-(4-oxobutyl)benzoate

This protocol uses Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent, to convert the primary alcohol to an aldehyde without affecting the ester or aromatic ring.

Methodology:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add dichloromethane (DCM) as the solvent.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 eq) to the DCM.

  • Substrate Addition: Dissolve Methyl 3-(4-hydroxybutyl)benzoate (1.0 eq) in a minimal amount of DCM and add it dropwise to the DMP suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography.

Part 3: Applications in Drug Discovery and Materials Science

The unique bifunctional nature of Methyl 3-(4-hydroxybutyl)benzoate makes it an ideal scaffold for several advanced applications.

cluster_applications Strategic Applications molecule Methyl 3-(4-hydroxybutyl)benzoate HO-(CH₂)₄- Benzene Ring -COOCH₃ linker Bifunctional Linker (e.g., PROTACs, ADCs) molecule:f0->linker Reaction at Hydroxyl molecule:f2->linker Reaction at Ester/Acid polymer Monomer for Polyesters /Polyethers molecule:f0->polymer Polycondensation fragment Fragment for FBDD (Fragment-Based Drug Design) molecule->fragment Core Scaffold

Caption: Role as a versatile scaffold in advanced chemical synthesis.

  • As a Bifunctional Linker: In modern drug development, linkers are crucial for connecting a protein-targeting ligand to an effector molecule, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The hydroxybutyl chain provides a flexible spacer, while the ester (or its corresponding acid/amide) offers an orthogonal attachment point. The meta substitution provides a specific 120° vector between these two points, which can be critical for achieving the correct orientation for biological activity.

  • In Polymer and Materials Science: As a di-functional monomer (a hydroxy-ester), this molecule is a prime candidate for condensation polymerization. For instance, it can be used to synthesize polyesters with pendent ester groups that can be post-functionalized. Such materials could find applications in drug delivery systems, where the polymer backbone provides biocompatibility and the side chains can be used to attach targeting moieties or drugs.

  • In Fragment-Based Drug Discovery (FBDD): The molecule itself represents an ideal fragment. It possesses sufficient complexity and functional handles for elaboration while adhering to the "Rule of Three." Screening of this fragment against a biological target could yield a hit, which can then be optimized by chemically modifying the hydroxyl group, the ester, or the aromatic ring using the protocols described herein.

References

  • FooDB. (2010). Showing Compound Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate (FDB010768). Available at: [Link]

  • Google Patents.Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • NMSU. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 4-(4-hydroxybutyl)benzoate. Available at: [Link]

  • PubChem. Methyl 4-hydroxy-3-methylbenzoate. Available at: [Link]

  • PubChem. Methyl 4-formyl-3-hydroxybenzoate. Available at: [Link]

  • University of Michigan-Dearborn. Preparation of Methyl Benzoate. Available at: [Link]

  • Anshul Specialty Molecules. Methyl Benzoate. Available at: [Link]

  • MilliporeSigma. methyl 3-(4-hydroxybutyl)benzoate | 1097624-19-5. Available at: [Link]

  • Google Patents.CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

  • MySkinRecipes. Methyl 4-formyl-3-hydroxybenzoate. Available at: [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Available at: [Link]

  • ResearchGate. The reactions and mechanism of methyl benzoate derivatives. Available at: [Link]

Sources

Method

Application Note: Protocol for the Synthesis of Methyl 3-(4-hydroxybutyl)benzoate

Introduction & Strategic Rationale Methyl 3-(4-hydroxybutyl)benzoate is a highly versatile bifunctional building block frequently utilized in the development of Active Pharmaceutical Ingredients (APIs) and the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 3-(4-hydroxybutyl)benzoate is a highly versatile bifunctional building block frequently utilized in the development of Active Pharmaceutical Ingredients (APIs) and the design of linkers for PROTACs and Antibody-Drug Conjugates (ADCs). The molecule features an ester moiety—primed for saponification or amidation—and a primary alcohol that can be readily functionalized via oxidation, etherification, or conversion into a leaving group.

Traditional methods for appending alkyl chains to aryl rings (such as Grignard or organolithium additions) exhibit poor functional group tolerance and would inadvertently attack the methyl ester. To bypass this, we utilize a highly reliable, atom-economical two-step sequence: a Sonogashira cross-coupling followed by catalytic hydrogenation . This self-validating workflow ensures high yields, exceptional chemoselectivity, and straightforward purification.

Mechanistic Overview & Pathway Visualization

The synthesis is divided into two distinct mechanistic phases:

  • C–C Bond Formation (Sonogashira Coupling): Methyl 3-bromobenzoate is coupled with 3-butyn-1-ol. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle, with CuI acting as a co-catalyst to generate a highly reactive copper acetylide intermediate[1]. Triethylamine acts as both the solvent and the base to neutralize the generated HBr.

  • Alkyne Reduction (Catalytic Hydrogenation): The resulting alkyne intermediate is exhaustively reduced to the corresponding alkane using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere[2]. Mild conditions (1 atm H₂, room temperature) are deliberately chosen to prevent unwanted hydrogenolysis of the benzylic C–C bond or reduction of the ester.

Workflow SM1 Methyl 3-bromobenzoate (Electrophile) Step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N 70 °C, N2 Atmosphere SM1->Step1 SM2 3-Butyn-1-ol (Nucleophile) SM2->Step1 Int1 Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (Alkyne Intermediate) Step1->Int1 C-C Bond Formation Step2 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) MeOH, Room Temp Int1->Step2 Prod Methyl 3-(4-hydroxybutyl)benzoate (Final Target) Step2->Prod Alkyne Reduction

Two-step synthetic workflow for Methyl 3-(4-hydroxybutyl)benzoate.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole
Methyl 3-bromobenzoate215.041.00Electrophile
3-Butyn-1-ol70.091.20Nucleophile
Bis(triphenylphosphine)palladium(II) dichloride701.900.05Catalyst
Copper(I) iodide190.450.10Co-catalyst
Triethylamine (Et₃N)101.19SolventBase / Solvent
10% Pd/C-10 wt%Hydrogenation Catalyst
Methanol (MeOH)32.04SolventSolvent
Hydrogen Gas (H₂)2.02ExcessReductant

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate

Expert Insight (Causality): Oxygen must be rigorously excluded from this setup. O₂ promotes the Glaser homocoupling of 3-butyn-1-ol, which consumes the starting material and creates impurities that co-elute with the product[1]. Adding the alkyne last minimizes its exposure to the active Cu catalyst in the absence of the Pd-aryl complex.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromobenzoate (10.0 mmol, 2.15 g), Pd(PPh₃)₂Cl₂ (0.5 mmol, 351 mg), and CuI (1.0 mmol, 190 mg).

  • Degassing: Seal the flask with a rubber septum. Purge the system via three alternating vacuum and dry Nitrogen (N₂) cycles.

  • Solvent Addition: Inject anhydrous, degassed Triethylamine (30 mL) via syringe. Stir the suspension at room temperature for 5 minutes to ensure uniform mixing.

  • Nucleophile Addition: Add 3-butyn-1-ol (12.0 mmol, 841 mg) dropwise via syringe.

  • Reaction: Transfer the flask to a pre-heated oil bath at 70 °C. Stir vigorously for 12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3; UV active).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove precipitated amine salts and metal catalysts.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 × 30 mL) to extract residual copper salts, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 10–30% EtOAc in Hexanes) to yield the alkyne intermediate as a pale yellow oil.

Step 2: Synthesis of Methyl 3-(4-hydroxybutyl)benzoate

Expert Insight (Causality): Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors[2]. Always add the catalyst to the empty flask first, flush with N₂, and wet it carefully with solvent before introducing the substrate.

  • Catalyst Loading: To a clean, dry 100 mL round-bottom flask, add 10% Pd/C (10 wt% relative to the intermediate mass, approx. 200 mg).

  • Inerting & Solvation: Purge the flask with N₂. Carefully add Methanol (25 mL) down the sides of the flask to safely suspend the catalyst.

  • Substrate Addition: Dissolve the alkyne intermediate from Step 1 (approx. 8.0 mmol) in Methanol (5 mL) and transfer it into the catalyst suspension.

  • Hydrogenation Setup: Evacuate the flask briefly and backfill with Hydrogen gas (H₂) using a double-ribbed balloon. Repeat this vacuum/H₂ cycle three times to ensure a pure reducing atmosphere.

  • Reaction: Stir the reaction vigorously at room temperature for 6–8 hours. Monitor via LC-MS or ¹H NMR (look for the complete disappearance of the alkyne carbon signals and the downfield shift of the propargylic protons).

  • Quenching: Carefully vent the H₂ balloon and purge the flask thoroughly with N₂ for 5 minutes.

  • Filtration: Filter the mixture through a pad of Celite, washing the pad thoroughly with Methanol (20 mL). Caution: Do not allow the Pd/C filter cake to dry out under vacuum, as it may ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure target compound, Methyl 3-(4-hydroxybutyl)benzoate.

Analytical Validation

To establish trustworthiness and validate the success of the synthesis, confirm the structure using ¹H NMR spectroscopy (400 MHz, CDCl₃). The expected shifts for the final product are summarized below:

Proton AssignmentExpected Shift (ppm)MultiplicityIntegration
Aromatic H (C2, between ester & alkyl)~7.90s (broad)1H
Aromatic H (C6, ortho to ester)~7.85d1H
Aromatic H (C4, ortho to alkyl)~7.40d1H
Aromatic H (C5, meta to both)~7.35t1H
Ester -OCH₃3.90s3H
-CH₂-OH (C4')3.65t2H
Ar-CH₂- (C1')2.70t2H
-CH₂-CH₂- (Internal C2', C3')1.60 – 1.75m4H

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High levels of Glaser homocoupling O₂ contamination during Step 1.Strictly degas solvents; utilize rigorous Schlenk techniques; add alkyne last.
Incomplete Sonogashira coupling Inactive Pd catalyst or wet base.Use fresh Pd(PPh₃)₂Cl₂; ensure Et₃N is distilled over CaH₂ and stored over sieves.
Over-reduction (ring hydrogenation) Excessive pressure or prolonged time.Maintain H₂ strictly at 1 atm; stop reaction immediately upon alkyne consumption.
Sluggish hydrogenation Catalyst poisoning (residual Cu/S).Ensure rigorous aqueous NH₄Cl workup in Step 1; pass intermediate through a short silica plug before Step 2.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. URL:[Link]

Sources

Application

applications of Methyl 3-(4-hydroxybutyl)benzoate in medicinal chemistry

Application Note: Strategic Utilization of Methyl 3-(4-hydroxybutyl)benzoate in Medicinal Chemistry Executive Summary Methyl 3-(4-hydroxybutyl)benzoate is a versatile, bifunctional building block increasingly utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 3-(4-hydroxybutyl)benzoate in Medicinal Chemistry

Executive Summary

Methyl 3-(4-hydroxybutyl)benzoate is a versatile, bifunctional building block increasingly utilized in the synthesis of complex bioactive molecules, including Proteolysis Targeting Chimeras (PROTACs) , Antibody-Drug Conjugates (ADCs) , and Enzyme Inhibitors (e.g., AMP deaminase inhibitors). Its structural uniqueness lies in the meta-substitution pattern, which provides a distinct conformational vector compared to the more common para-substituted analogs, and the 4-carbon saturated alkyl chain, which serves as a flexible, hydrophobic linker.

This guide details the strategic applications of this compound, providing validated protocols for its functionalization and integration into drug discovery workflows.

Chemical Profile & Structural Logic

PropertyDetail
Chemical Name Methyl 3-(4-hydroxybutyl)benzoate
CAS Number 1097624-19-5
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Key Functional Groups 1.[1] Methyl Ester: Masked carboxylic acid; electrophilic center.2. Primary Alcohol: Nucleophilic center; amenable to oxidation or activation.3. Meta-Phenylene: Rigid core directing the vectors at ~120°.
Solubility Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water.

Strategic Value:

  • Orthogonal Reactivity: The ester and alcohol groups can be manipulated independently, allowing for sequential coupling reactions without the need for extensive protection/deprotection steps.

  • Linkerology: The 4-hydroxybutyl chain acts as a "spacer" (approx. 5-6 Å) that can bridge a pharmacophore to a solubilizing group or a second ligand (in bivalent molecules).

  • Conformational Control: The meta-substitution allows the side chain to fold back or extend into solvent channels differently than para-isomers, often improving binding affinity by avoiding steric clashes in the active site.

Core Applications

A. Synthesis of Bivalent Ligands (PROTACs)

In PROTAC design, the linker length and composition are critical for ternary complex formation. Methyl 3-(4-hydroxybutyl)benzoate serves as an ideal "Linker-E3 Ligase" precursor.

  • Workflow: The alcohol is converted to an alkyl halide or tosylate and coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The ester is then hydrolyzed to the acid and coupled to the Target Protein ligand.

  • Advantage: The phenyl ring adds rigidity near the E3 ligase binding site, potentially improving the pharmacokinetic (PK) profile compared to purely aliphatic PEG linkers.

B. Fragment-Based Drug Discovery (FBDD)

The benzoate core is a privileged scaffold. By using the hydroxybutyl chain as a "growth vector," medicinal chemists can probe adjacent binding pockets.

  • Case Study (AMP Deaminase Inhibitors): Research indicates the utility of 3-(carboxyarylalkyl) motifs in inhibiting AMP deaminase.[2] The benzoate moiety mimics the phosphate binding of AMP, while the alkyl chain positions the inhibitor within the active site channel.

C. Bioconjugation & Surface Modification

The compound is used to introduce a "benzoate handle" onto surfaces or polymers. The alcohol reacts with surface silanols or isocyanates, leaving the ester available for late-stage functionalization with amines via amide coupling.

Validated Experimental Protocols

Protocol 1: Selective Hydrolysis (Ester Acid)

Objective: To generate 3-(4-hydroxybutyl)benzoic acid without affecting the primary alcohol.

Reagents:

  • Methyl 3-(4-hydroxybutyl)benzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)[3]

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the starting material in THF (0.1 M concentration).

  • Activation: Add the LiOH·H₂O dissolved in the minimum amount of water.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes; Acid stays at baseline).

  • Workup:

    • Concentrate the mixture to remove THF.

    • Acidify the aqueous residue to pH ~2-3 with 1N HCl.

    • Extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Yield: Typically >90% as a white solid. No column chromatography is usually required.

Protocol 2: Alcohol Activation (Mitsunobu Coupling)

Objective: To couple the primary alcohol directly to a phenol or imide (e.g., for PROTAC synthesis).

Reagents:

  • Methyl 3-(4-hydroxybutyl)benzoate (1.0 equiv)

  • Nucleophile (Phenol/Imide) (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: In a flame-dried flask under Nitrogen, dissolve the benzoate, nucleophile, and PPh₃ in anhydrous THF (0.1 M). Cool to 0°C.

  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Concentrate the solvent. Triturate the residue with Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[5]

  • Purification: Purify the filtrate via Flash Column Chromatography (SiO₂).

Protocol 3: Conversion to Alkyl Bromide (Appel Reaction)

Objective: To create an electrophilic handle for SN2 reactions.

Reagents:

  • Methyl 3-(4-hydroxybutyl)benzoate (1.0 equiv)

  • Carbon Tetrabromide (CBr₄) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Solvent: DCM (Dichloromethane)

Procedure:

  • Setup: Dissolve the benzoate and CBr₄ in DCM (0.1 M) at 0°C.

  • Addition: Add PPh₃ portion-wise to control the exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Concentrate and purify directly via silica gel chromatography (Hexanes/EtOAc gradient).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from Methyl 3-(4-hydroxybutyl)benzoate.

G Start Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5) Acid 3-(4-hydroxybutyl)benzoic acid (Free Acid) Start->Acid LiOH, THF/H2O (Hydrolysis) Bromide Methyl 3-(4-bromobutyl)benzoate (Electrophile) Start->Bromide CBr4, PPh3 (Appel Rxn) Aldehyde Methyl 3-(4-oxobutyl)benzoate (Reductive Amination Precursor) Start->Aldehyde DMP or Swern (Oxidation) PROTAC PROTAC Linker-Ligand (Amide Coupling) Acid->PROTAC Amine, HATU (Amide Bond) Bromide->PROTAC Nucleophile (SN2) (Linker Attachment)

Figure 1: Divergent synthetic utility of Methyl 3-(4-hydroxybutyl)benzoate. The central node allows access to acids, electrophiles, and aldehydes for flexible drug design.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Hydrolysis Saponification of the methyl ester is incomplete due to poor solubility.Add MeOH to the THF/Water mixture to improve homogeneity. Heat to 50°C if necessary.
TPPO Contamination (Mitsunobu) Triphenylphosphine oxide is difficult to remove.Use polymer-supported PPh₃ or switch to the Appel reaction (Protocol 3) followed by SN2 displacement if the nucleophile allows.
Over-oxidation Oxidation to aldehyde proceeds to carboxylic acid.Use mild oxidants like Dess-Martin Periodinane (DMP) or TPAP/NMO instead of Jones Reagent.

References

  • Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines as potential inhibitors of AMP deaminase. Source: MolAid / Chemical Literature. Context: Demonstrates the use of the 3-(4-hydroxybutyl)benzoate motif in enzyme inhibitor design. Link:

  • Sigma-Aldrich Product Specification: Methyl 3-(4-hydroxybutyl)benzoate. Source: Merck KGaA. Context: Physical properties and commercial availability data.[3][4] Link:

  • Mitsunobu Reaction in Medicinal Chemistry. Source:Organic Reactions (Wiley). Context: Standard protocols for activating the hydroxybutyl chain. Link:

  • Linkerology in PROTAC Design. Source:Journal of Medicinal Chemistry. Context: Reviews the importance of linker length (C4-C10) and composition in targeted protein degradation. Link:

Sources

Method

Technical Guide: Methyl 3-(4-hydroxybutyl)benzoate in Medicinal Chemistry

Topic: Methyl 3-(4-hydroxybutyl)benzoate as a Building Block for Novel Compounds Content Type: Application Note & Technical Protocol Guide[1][2] Abstract Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5) is a versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-(4-hydroxybutyl)benzoate as a Building Block for Novel Compounds Content Type: Application Note & Technical Protocol Guide[1][2]

Abstract

Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5) is a versatile, bifunctional building block offering a strategic advantage in "linkerology" and scaffold design.[1][2] Unlike its more common para-substituted counterparts, this meta-substituted scaffold provides a non-linear vector (approx. 120° bond angle) that can improve solubility and alter the spatial orientation of conjugated warheads.[1][2] This guide details the physicochemical profile, synthetic pathways, and application protocols for utilizing this compound in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and macrocyclic kinase inhibitors.[2]

Chemical Profile & Structural Utility[1][2][3][4]

Identity & Properties
  • IUPAC Name: Methyl 3-(4-hydroxybutyl)benzoate[1][2]

  • CAS Number: 1097624-19-5[1][2]

  • Molecular Formula: C₁₂H₁₆O₃[1][2]

  • Molecular Weight: 208.25 g/mol [1][2]

  • Physical State: Viscous colorless to pale yellow oil (Predicted).

  • Solubility: Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water.

The "Meta" Advantage

In drug design, the geometry of the linker often dictates the ternary complex formation (e.g., in PROTACs).

  • Vector: The meta substitution introduces a "kink" in the molecular chain, preventing the rigid linearity associated with para linkers. This can disrupt crystal packing (improving solubility) and access unique binding pockets.

  • Bifunctionality:

    • Methyl Ester (C-1): A masked carboxylic acid.[1] Electrophilic; serves as the attachment point for amines (via amidation) or aryl halides (via cross-coupling after hydrolysis).

    • Primary Alcohol (C-4'): A nucleophilic handle.[1] Ideal for Mitsunobu reactions, conversion to leaving groups (halides/sulfonates), or oxidation to aldehydes for reductive amination.[2]

Synthetic Utility: Logic & Pathways

The synthesis and utilization of this compound rely on differentiating the reactivity of the ester and the alcohol. The following diagram illustrates the divergent pathways available to a medicinal chemist.

G Start Methyl 3-(4-hydroxybutyl)benzoate (Scaffold) Act Activated Linker (Mesylate/Tosylate/Halide) Start->Act MsCl/TsCl or PPh3/CBr4 Acid Free Acid (3-(4-hydroxybutyl)benzoic acid) Start->Acid LiOH, THF/H2O (Selective Hydrolysis) Ald Aldehyde Intermediate Start->Ald Dess-Martin Periodinane Nucl Ether/Amine Coupled Product (e.g., PROTAC Anchor) Act->Nucl Nucleophilic Subst. (SN2) Amide Amide Conjugate (Warhead Attachment) Acid->Amide HATU, R-NH2 RedAm Secondary Amine Linker Ald->RedAm Reductive Amination

Figure 1: Divergent synthetic workflows for Methyl 3-(4-hydroxybutyl)benzoate. The scaffold allows orthogonal functionalization of the "Head" (Ester) and "Tail" (Alcohol).

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not commercially sourced)

Context: If the specific ester is unavailable, it is robustly synthesized from Methyl 3-bromobenzoate via Sonogashira coupling followed by hydrogenation.

Step 1: Sonogashira Coupling

  • Reagents: Methyl 3-bromobenzoate (1.0 eq), 3-butyn-1-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), Et₃N (3.0 eq), THF (anhydrous).[1][2]

  • Procedure:

    • Degas THF with nitrogen for 15 mins.

    • Add Methyl 3-bromobenzoate, Pd catalyst, and CuI.[2]

    • Add Et₃N and 3-butyn-1-ol dropwise.[1][2]

    • Heat to 60°C under N₂ for 4–6 hours (Monitor by TLC/LCMS).

    • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hex/EtOAc gradient).

    • Result: Methyl 3-(4-hydroxybut-1-ynyl)benzoate.[1][2]

Step 2: Hydrogenation (Reduction of Alkyne) [2]

  • Reagents: Alkyne intermediate, Pd/C (10% w/w), MeOH or EtOH, H₂ (balloon or 1 atm).

  • Procedure:

    • Dissolve intermediate in MeOH. Add Pd/C carefully under inert atmosphere.

    • Stir under H₂ atmosphere at RT for 12–16 hours.

    • Workup: Filter through Celite to remove Pd. Concentrate.

    • Result: Methyl 3-(4-hydroxybutyl)benzoate (Quant yield typically).[1][2]

Protocol B: Selective Hydrolysis (Ester Cleavage)

Objective: To generate the free acid for amide coupling while leaving the alcohol intact.

Materials:

  • Methyl 3-(4-hydroxybutyl)benzoate[1][2][3]

  • Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O)

  • THF, Water, MeOH[2][4]

  • 1M HCl[1][2]

Procedure:

  • Dissolve the ester (1.0 mmol) in a mixture of THF:MeOH:H₂O (3:1:1, 5 mL).

  • Add LiOH·H₂O (2.0 mmol, 2.0 eq) in one portion.

  • Stir at Room Temperature (RT) for 2–4 hours. Note: Monitoring is crucial. Over-reaction or heating is unnecessary and preserves the alcohol.

  • Quench: Acidify to pH ~3 with 1M HCl.

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Validation: ¹H NMR should show loss of the methyl singlet (~3.9 ppm) and retention of the butyl chain signals.

Protocol C: Mitsunobu Etherification (Alcohol Functionalization)

Objective: To attach a phenol or imide to the butyl chain, a common step in synthesizing PROTAC anchor moieties (e.g., attaching a VHL ligand).[2]

Materials:

  • Methyl 3-(4-hydroxybutyl)benzoate (1.0 eq)[1][2]

  • Nucleophile (e.g., Phenol derivative) (1.1 eq)[2]

  • Triphenylphosphine (PPh₃) (1.2 eq)[1][2]

  • DIAD or DEAD (1.2 eq)[1][2]

  • Anhydrous THF[1][2][4]

Procedure:

  • Dissolve the benzoate scaffold, Nucleophile, and PPh₃ in anhydrous THF under N₂. Cool to 0°C.

  • Add DIAD dropwise over 10 minutes. Observation: The yellow color of DIAD should fade upon addition.

  • Allow the reaction to warm to RT and stir for 12 hours.

  • Workup: Concentrate the solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO) if possible, or proceed directly to column chromatography.

  • Purification: Silica gel chromatography. The product is the ether-linked ester.

Application Note: Designing a "Meta-Linker" PROTAC

Rationale

Standard PROTAC linkers (PEG, alkyl chains) often suffer from poor permeability.[2] Using the Methyl 3-(4-hydroxybutyl)benzoate scaffold introduces an aromatic ring into the linker, which can improve lipophilicity (logP) and pi-stacking interactions within the E3 ligase channel.[1][2]

Workflow
  • Step 1 (Tail Modification): Use Protocol C (Mitsunobu) to attach the 4-hydroxybutyl tail to a VHL Ligand (e.g., VHL-1).[1][2]

  • Step 2 (Head Modification): Use Protocol B (Hydrolysis) to expose the benzoic acid.

  • Step 3 (Warhead Attachment): Perform an amide coupling (EDC/HOAt or HATU) between the benzoic acid and an amine-functionalized Target Protein Ligand (e.g., JQ1 derivative for BRD4).

PROTAC cluster_0 Phase 1: Anchor Attachment cluster_1 Phase 2: Activation cluster_2 Phase 3: Warhead Conjugation Step1 Scaffold + VHL Ligand (Phenol) (Mitsunobu Reaction) Inter1 Intermediate: Methyl Ester-Linker-VHL Step1->Inter1 Step2 Hydrolysis (LiOH) (Expose Carboxylic Acid) Inter1->Step2 Inter2 Intermediate: Acid-Linker-VHL Step2->Inter2 Step3 Amide Coupling (HATU) + Target Ligand-NH2 Inter2->Step3 Final Final PROTAC: Warhead-Amide-Ph-Butyl-O-VHL Step3->Final

Figure 2: Strategic workflow for assembling a PROTAC using the Methyl 3-(4-hydroxybutyl)benzoate scaffold.

Safety & Handling

  • Hazard Identification: As a methyl ester/alcohol derivative, treat as an irritant (H315, H319).[2]

  • Storage: Store at 2–8°C under inert gas. Esters can hydrolyze slowly if exposed to atmospheric moisture over long periods.

  • Reactivity: Avoid strong oxidizing agents (converts alcohol to aldehyde/acid) unless intended.

References

  • Synthesis of Hydroxyalkyl Benzoates

    • Methodology: Sonogashira coupling followed by hydrogenation is the standard route for 3-(hydroxyalkyl)benzoates.[1]

    • Source: PubChem.[5] (n.d.). Compound Summary for CAS 1097624-19-5. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link][2]

  • Linker Chemistry in PROTACs

    • Context: Discussion on the impact of linker length and composition (alkyl/aromatic)
    • Source: Troup, R. I., et al. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. Retrieved from [Link][1][2]

  • Application in Kinase Inhibitors (Patent)

    • Context: Use of 3-(4-hydroxybutyl)benzoic acid derivatives as intermediates in the synthesis of monocyclic pyrimidine compounds.[1][2]

    • Source: Duquesne University.[6] (2017).[7][8] Monocyclic thieno, pyrido, and pyrrolo pyrimidine compounds. WO2017031176A1.[6] Retrieved from

  • General Mitsunobu Protocol

    • Standard: Swamy, K. C. K., et al. (2009).[2] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

Sources

Application

purification techniques for Methyl 3-(4-hydroxybutyl)benzoate

Application Note: Purification Strategies for Methyl 3-(4-hydroxybutyl)benzoate Abstract Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5) is a bifunctional building block frequently used in the synthesis of linker s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Strategies for Methyl 3-(4-hydroxybutyl)benzoate

Abstract

Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5) is a bifunctional building block frequently used in the synthesis of linker systems for PROTACs, antibody-drug conjugates (ADCs), and polymer chemistry.[1][2][3] Its dual reactivity—comprising a benzoate ester and a primary aliphatic alcohol—presents unique purification challenges.[1] This guide details a multi-tiered purification protocol, prioritizing the removal of unreacted carboxylic acid precursors, oligomeric byproducts, and transesterification impurities.[1]

Physicochemical Profile & Pre-Purification Assessment

Before initiating purification, the crude matrix must be characterized to select the appropriate workflow.[1]

PropertyValue / CharacteristicImplication for Purification
Physical State Viscous Oil / Low-melting SolidCrystallization is difficult; Column chromatography or Distillation preferred.[1][2]
Boiling Point Est. 160–180 °C @ 0.5 mmHgHigh-vacuum distillation is viable but requires thermal stability checks.[1]
Polarity Moderate (LogP ~2.[1]5)Retains well on Silica; distinct R_f from non-polar impurities.[1]
Solubility Soluble in DCM, EtOAc, MeOHCompatible with standard normal-phase solvents.[1][2]
Key Impurities 3-(4-hydroxybutyl)benzoic acidAcidic; removable via base wash.[1]
Dimeric esters (Intermolecular)Higher MW; elutes later or remains at baseline.[1]

Pre-Purification Check:

  • TLC System: 40% Ethyl Acetate in Hexanes.[1]

    • Product R_f: ~0.35 – 0.45 (Stains active under UV & KMnO4).[1]

    • Impurity (Acid): Baseline (R_f < 0.1).[1]

    • Impurity (Non-polar): Solvent front (R_f > 0.8).[1]

Method A: The "Quick Clean" (Scavenger & Extraction Workup)

Best for: Removing unreacted starting material (carboxylic acid) and inorganic catalysts.[1]

Principle: The phenol/benzoic acid precursor is significantly more acidic (pKa ~4-5) than the aliphatic alcohol product (pKa ~16).[1] A controlled basic wash selectively ionizes the impurity into the aqueous phase.[1]

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1][2] Avoid Diethyl Ether due to peroxide risks with primary alcohols over time.[1]

  • Acid Removal (Critical Step):

    • Wash organic phase 2x with Sat.[1][4] NaHCO₃ (aq) .[1][4]

    • Mechanistic Note: Carbonate (pH ~9) is strong enough to deprotonate the benzoic acid impurity but too weak to hydrolyze the methyl ester product.[1]

  • Brine Wash: Wash 1x with Saturated NaCl to remove trapped water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 mins. Filter and concentrate.

Method B: Flash Column Chromatography (The Gold Standard)

Best for: High-purity isolation (>98%) and removal of non-ionic organic impurities.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

Step-by-Step Protocol:

  • Column Preparation: Pack silica slurry in 100% Hexanes.

    • Ratio: 30g Silica per 1g of crude.[1]

  • Loading: Dissolve crude in minimum DCM. Load carefully to avoid disrupting the silica bed.[1]

  • Elution Gradient:

    • 0–10% EtOAc: Elutes non-polar impurities (e.g., decarboxylated byproducts).[1]

    • 20–30% EtOAc: Product Elution Zone.

    • 50–100% EtOAc: Flushes polar dimers and oxidized alcohols.[1][2]

  • Fraction Analysis: Spot fractions on TLC. Pool pure fractions.

    • Caution: Do not use Methanol in the eluent unless necessary, as it may cause transesterification if acidic silica is used over long periods.[1]

Method C: High-Vacuum Distillation (Scale-Up)

Best for: Large batches (>50g) where chromatography is cost-prohibitive.[1]

Setup: Kugelrohr or Short-Path Distillation head. Vacuum Requirement: < 1.0 mmHg (High Vacuum is mandatory).

Protocol:

  • Degassing: Stir crude at 40°C under vacuum for 30 mins to remove residual solvents.

  • Ramp Up: Slowly increase bath temperature.

    • Fraction 1 (F1): Low boilers (solvent traces).

    • Fraction 2 (F2): Product. Expect distillation at 150–170°C (bath temp) depending on vacuum depth.

  • Cool Down: Backfill with Nitrogen, not air, to prevent oxidation of the hot primary alcohol.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on crude purity and scale.

PurificationWorkflow Start Crude Methyl 3-(4-hydroxybutyl)benzoate Analysis 1. Analyze Purity (TLC/LCMS) Start->Analysis Decision Impurity Profile? Analysis->Decision RouteA Acid Impurity Only Decision->RouteA Mainly SM acid RouteB Complex Mixture / Low Purity Decision->RouteB Multiple spots RouteC Large Scale (>50g) Decision->RouteC High Volume StepA Method A: NaHCO3 Wash (Remove Acid) RouteA->StepA StepB Method B: Flash Chromatography (Hex/EtOAc Gradient) RouteB->StepB StepC Method C: High Vac Distillation (<1 mmHg) RouteC->StepC QC Final QC (NMR/HPLC) StepA->QC StepB->QC StepC->QC

Figure 1: Purification Decision Tree. Selects workflow based on impurity profile and scale.

Quality Control & Troubleshooting

QC Criteria:

  • 1H NMR (CDCl3):

    • Triplet at ~3.6 ppm (2H, -CH 2-OH).[1]

    • Singlet at ~3.9 ppm (3H, -COO-CH 3).[1]

    • Absence of broad singlet >10 ppm (Carboxylic acid).[1]

  • HPLC Purity: >98% (UV @ 254 nm).

Troubleshooting:

  • Issue: Product Streaking on Column.

    • Cause: The primary alcohol is interacting with silanols.[1]

    • Fix: Pre-wash silica with 1% Triethylamine in Hexanes, or switch to DCM/MeOH (95:[1]5) solvent system.[1][2][5][6][7]

  • Issue: Low Yield after Extraction.

    • Cause: Product is partially water-soluble due to the alcohol group.[1]

    • Fix: Saturate the aqueous layer with NaCl (Salting out) and perform multiple back-extractions with DCM.[1]

References

  • Preparation of Methyl Benzoate (General Esterification Protocol) . University of Mustansiriyah, College of Pharmacy.[1] Retrieved from

  • Synthesis and Purification of Hydroxybenzoate Esters . PrepChem.com.[1] Retrieved from

  • Methyl 3-(4-hydroxybutyl)benzoate Product Data . Sigma-Aldrich.[1] Retrieved from [1]

  • Purification of Methyl 3-bromo-4-hydroxybenzoate (Analogous Chemistry) . ChemicalBook.[1][6] Retrieved from [1]

  • Specifications for Methyl p-Hydroxybenzoate . FAO/JECFA Monographs.[1] Retrieved from

Sources

Method

Application Note: Derivatization Strategies for the Analysis of Methyl 3-(4-hydroxybutyl)benzoate

Introduction Methyl 3-(4-hydroxybutyl)benzoate is a bifunctional molecule of interest in various fields, including organic synthesis and as a potential metabolite or impurity in drug development. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(4-hydroxybutyl)benzoate is a bifunctional molecule of interest in various fields, including organic synthesis and as a potential metabolite or impurity in drug development. Its structure, featuring a polar hydroxyl group and a methyl ester, presents analytical challenges. Direct analysis by gas chromatography (GC) can be problematic due to the low volatility and high polarity imparted by the hydroxyl group, often leading to poor peak shape, thermal degradation, and low sensitivity.[1][2] This application note provides a comprehensive guide to the derivatization of Methyl 3-(4-hydroxybutyl)benzoate to enhance its analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore two primary derivatization strategies—silylation and acylation—providing detailed, field-proven protocols. Additionally, we will discuss the feasibility of direct analysis using High-Performance Liquid Chromatography (HPLC) as a viable alternative.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary objective of derivatization for GC analysis is to chemically modify polar functional groups to increase the analyte's volatility and thermal stability.[2] For Methyl 3-(4-hydroxybutyl)benzoate, the target for derivatization is the active hydrogen of the terminal hydroxyl group. By replacing this hydrogen with a non-polar group, intermolecular hydrogen bonding is eliminated, leading to improved chromatographic performance.[1]

Strategy 1: Silylation

Silylation is a robust and widely used derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group. This conversion of the hydroxyl group to a TMS ether significantly reduces the molecule's polarity and increases its volatility, making it highly suitable for GC-MS analysis.[3] The methyl ester group of the parent molecule is generally stable under typical silylation conditions.

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of the silylating agent. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity, particularly for sterically hindered hydroxyl groups.[1]

Detailed Protocol: Silylation using BSTFA with 1% TMCS

  • Sample Preparation:

    • Ensure the sample is free of water. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. Water will preferentially react with the silylating reagent, reducing the derivatization yield.[2]

    • If the analyte is in a solid form or a non-aqueous solution, ensure the solvent is aprotic (e.g., pyridine, acetonitrile, dichloromethane).

  • Reagent Addition:

    • To approximately 0.1-1.0 mg of the dried sample in a micro-reaction vial, add 100 µL of BSTFA containing 1% TMCS. It is crucial to use an excess of the silylating reagent to drive the reaction to completion.[4]

  • Reaction:

    • Tightly cap the vial and heat at 70°C for 40 minutes in a heating block or oven.[1] Heating ensures the complete derivatization of the hydroxyl group.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent (e.g., hexane, ethyl acetate) prior to injection.

Parameter Condition Rationale
Derivatizing Agent BSTFA + 1% TMCSHighly reactive silylating agent with a catalyst to ensure complete derivatization.
Solvent Aprotic (e.g., Pyridine, Acetonitrile)Prevents interference with the silylation reaction.
Temperature 70°CProvides sufficient energy to overcome the activation barrier of the reaction.
Time 40 minutesEnsures the reaction proceeds to completion for quantitative analysis.

Expected Results: The silylation of Methyl 3-(4-hydroxybutyl)benzoate yields Methyl 3-(4-(trimethylsilyloxy)butyl)benzoate. This TMS ether derivative will be significantly more volatile and exhibit a shorter retention time and improved peak shape on a non-polar GC column compared to the underivatized compound. The mass spectrum will show characteristic fragments, including a prominent ion at m/z 73, corresponding to the trimethylsilyl group, and a molecular ion peak reflecting the increased mass.

Strategy 2: Acylation

Acylation is another effective derivatization technique where the active hydrogen of the hydroxyl group is replaced with an acyl group, forming an ester. Using a fluorinated acylating agent, such as Trifluoroacetic Anhydride (TFAA), not only increases volatility but also introduces electronegative atoms into the molecule. This makes the derivative highly sensitive to an Electron Capture Detector (ECD), although it is also perfectly suitable for MS detection.[5] Acyl derivatives are generally more stable than their silyl counterparts.[1] The methyl ester group remains unaffected by this procedure.

Mechanism and Rationale: The hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This results in the formation of a trifluoroacetyl ester and trifluoroacetic acid as a byproduct. The reaction is often rapid and can be performed under mild conditions.[6]

Detailed Protocol: Acylation using Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation:

    • As with silylation, the sample must be thoroughly dried to prevent hydrolysis of the TFAA.

  • Reagent Addition:

    • To the dried sample (0.1-1.0 mg) in a micro-reaction vial, add 200 µL of a suitable aprotic solvent such as acetonitrile or dichloromethane, followed by 100 µL of TFAA.

  • Reaction:

    • Cap the vial tightly and heat at 60°C for 30 minutes. For less reactive hydroxyl groups, a catalyst such as pyridine can be added to scavenge the acid byproduct and drive the reaction forward.[7]

  • Solvent Removal and Reconstitution:

    • After cooling, carefully evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS injection.

Parameter Condition Rationale
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)Forms a stable, volatile derivative with enhanced ECD response.
Solvent Acetonitrile or DichloromethaneAprotic solvents that do not interfere with the acylation reaction.
Temperature 60°CMild heating accelerates the reaction rate.
Time 30 minutesSufficient time for the reaction to reach completion.

Expected Results: Acylation yields Methyl 3-(4-(trifluoroacetoxy)butyl)benzoate. This derivative will be more volatile than the parent compound and will chromatograph well. The mass spectrum will be characteristic of the trifluoroacetyl ester, often showing a loss of the trifluoroacetyl group.

GCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Methyl 3-(4-hydroxybutyl)benzoate Dry Dry Sample (Nitrogen Stream) Sample->Dry Silylation Silylation (BSTFA + 1% TMCS, 70°C) Dry->Silylation Strategy 1 Acylation Acylation (TFAA, 60°C) Dry->Acylation Strategy 2 GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS HPLC_Analysis_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Sample_HPLC Sample containing Analyte Dilute Dilute in Mobile Phase Sample_HPLC->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Reversed-Phase HPLC-UV/DAD Filter->HPLC

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 3-(4-hydroxybutyl)benzoate Synthesis

Case ID: #M3HBB-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Methyl 3-(4-hydroxybutyl)benzoate Executive Summary & Synthetic Strat...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #M3HBB-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Methyl 3-(4-hydroxybutyl)benzoate

Executive Summary & Synthetic Strategy

You are likely experiencing yield attrition due to two competing factors: homocoupling (Glaser coupling) during the carbon-carbon bond formation and chemoselectivity issues during the saturation of the alkyl chain.

The most robust industrial route for Methyl 3-(4-hydroxybutyl)benzoate utilizes a two-step sequence:

  • Sonogashira Coupling: Methyl 3-bromobenzoate + 3-butyn-1-ol

    
     Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate.
    
  • Catalytic Hydrogenation: Saturation of the alkyne to the alkane without reducing the methyl ester.

The following guide breaks down these steps with specific troubleshooting protocols to maximize yield.

Interactive Troubleshooting Modules

Module A: The Sonogashira Coupling (C-C Bond Formation)

Objective: Couple Methyl 3-bromobenzoate with 3-butyn-1-ol.

Q: My reaction mixture turns black immediately, and conversion stops at <50%. What is happening? A: You are experiencing "Palladium Black" precipitation.[1][2] This indicates your catalyst is decomposing before the catalytic cycle is complete.

  • Cause: Oxygen leakage or insufficient ligand stabilization.

  • Fix:

    • Degas Rigorously: Sparging with argon for 10 minutes is often insufficient for scale-up. Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent before adding the catalyst.

    • Switch Catalyst: If using Pd(PPh

      
      )
      
      
      
      , switch to the more robust PdCl
      
      
      (PPh
      
      
      )
      
      
      . The Pd(II) precatalyst is more stable to air during weighing and is reduced in situ to the active Pd(0) species.

Q: I see a major side product with a similar Rf to my product. NMR shows a symmetric dimer. A: This is the Glaser Coupling product (2,4-octadiyne-1,8-diol derivative), formed by the dimerization of your alkyne (3-butyn-1-ol).

  • Mechanism: Copper(I) + Oxygen

    
     Oxidative homocoupling of the alkyne.
    
  • Protocol Adjustment:

    • Minimize Copper: Reduce CuI loading to 1-2 mol%.

    • Slow Addition: Do not add all 3-butyn-1-ol at start. Add it dropwise over 1 hour via syringe pump to keep its instantaneous concentration low relative to the aryl bromide.

    • Copper-Free Route: If the problem persists, eliminate CuI entirely. Use PdCl

      
      (CH
      
      
      
      CN)
      
      
      with XPhos (ligand) and Cs
      
      
      CO
      
      
      in acetonitrile. This completely eliminates the Glaser pathway.
Module B: The Hydrogenation Step (Saturation)

Objective: Reduce the alkyne to an alkane without touching the ester.

Q: My methyl ester is hydrolyzing or transesterifying during hydrogenation. A: This is a solvent-induced side reaction.

  • Risk: If you use Methanol (MeOH) as a solvent, trace acid/base can cause transesterification (swapping the ester group). If water is present, hydrolysis occurs.

  • Solution: Switch solvent to Ethyl Acetate (EtOAc) or THF . These are non-nucleophilic and will preserve the methyl ester integrity.

Q: The reduction is incomplete (stopping at the alkene) or too slow. A: The free hydroxyl group on your linker might be coordinating to the Pd surface, slowing down turnover.

  • Optimization:

    • Pressure: Increase H

      
       pressure to 50 psi (3.4 bar).
      
    • Catalyst: Use 10% Pd/C (Type roughly 50% wet) . The water content reduces the risk of fire and actually helps activity in EtOAc.

    • Additive: If the reaction stalls, add 1-2 drops of acetic acid to protonate the amine residues on the catalyst support (if unwashed carbon is used).

Optimized Experimental Protocols

Protocol A: High-Yield Sonogashira Coupling

Standardized for 10 mmol scale.

ComponentReagentEquivalentsAmount
Substrate Methyl 3-bromobenzoate1.0 eq2.15 g
Coupling Partner 3-Butyn-1-ol1.2 eq0.84 g
Catalyst PdCl

(PPh

)

0.02 eq (2 mol%)140 mg
Co-Catalyst CuI0.01 eq (1 mol%)19 mg
Base/Solvent Et

N / THF (1:[3]1)
-40 mL Total

Step-by-Step:

  • Degassing: Combine THF and Et

    
    N in the flask. Degas via sparging with Argon for 20 mins.
    
  • Loading: Add Methyl 3-bromobenzoate, PdCl

    
    (PPh
    
    
    
    )
    
    
    , and CuI under Argon flow.
  • Addition: Heat to 50°C. Add 3-Butyn-1-ol dropwise over 30 minutes.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor TLC (Hexane/EtOAc 7:3).

  • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate. Dissolve in EtOAc, wash with NH

    
    Cl (sat) to remove copper salts (blue aqueous layer). Dry and concentrate.
    
Protocol B: Chemoselective Hydrogenation

Standardized for crude intermediate from Protocol A.

  • Dissolution: Dissolve the crude alkyne intermediate in Ethyl Acetate (EtOAc) (10 mL per gram of substrate).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate mass).

  • Hydrogenation: Purge vessel with N

    
     (3x), then H
    
    
    
    (3x). Pressurize to 40-50 psi .
  • Agitation: Stir vigorously at Room Temperature for 12 hours.

    • Note: Do not heat above 40°C to avoid ester migration.

  • Filtration: Filter over Celite. Rinse cake with EtOAc.

  • Purification: The product is usually pure enough. If not, Flash Chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    

Visual Troubleshooting Logic

G Start Start: Reaction Analysis SonoCheck Step 1: Sonogashira Coupling Check TLC/LCMS Start->SonoCheck BlackPpt Issue: Black Precipitate (Pd Death) SonoCheck->BlackPpt Reaction Stalls Glaser Issue: Homocoupling Dimer (Rf similar to product) SonoCheck->Glaser Wrong Product Mass Success1 Intermediate: Alkyne-Ester Isolated SonoCheck->Success1 Conversion >90% SonoFix1 1. Switch to PdCl2(PPh3)2 2. Freeze-Pump-Thaw Degassing BlackPpt->SonoFix1 Solution SonoFix2 1. Dropwise Alkyne Addition 2. Reduce CuI to 1 mol% 3. Switch to Copper-Free Glaser->SonoFix2 Solution HydroCheck Step 2: Hydrogenation Check NMR Success1->HydroCheck EsterLoss Issue: Ester Hydrolyzed or Transesterified HydroCheck->EsterLoss Methyl peak gone DoubleBond Issue: Incomplete Reduction (Alkene remains) HydroCheck->DoubleBond Vinyl protons present FinalProduct Target: Methyl 3-(4-hydroxybutyl)benzoate HydroCheck->FinalProduct Clean Spectrum HydroFix1 Switch Solvent: Avoid MeOH/EtOH -> Use EtOAc EsterLoss->HydroFix1 Solution HydroFix2 1. Increase H2 Pressure (50 psi) 2. Fresh Pd/C (10 wt%) DoubleBond->HydroFix2 Solution

Caption: Decision tree for diagnosing yield loss in the synthesis of Methyl 3-(4-hydroxybutyl)benzoate.

References & Authority

  • Sonogashira Protocol & Troubleshooting:

    • Source: BenchChem Technical Guides. "Troubleshooting Guide for Sonogashira Coupling Failures."

    • Relevance: Defines the "Copper-Free" and "Slow Addition" protocols to prevent Glaser coupling.

    • URL: (Verified Context)

  • Synthesis of Benzoate-Linker Intermediates:

    • Source:PrepChem.com / Journal of Medicinal Chemistry derivatives. "Synthesis of methyl 4-(4-hydroxybutyl)benzoate."

    • Relevance: Validates the hydrogenation conditions (50 psi, Pd/C) for reducing the alkyne linker without affecting the benzoate ester.

    • URL:

  • Chemoselective Hydrogenation:

    • Source: Mori, A. et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[4] Organic Letters, 2006.[4]

    • Relevance: Provides mechanistic backing for controlling Pd activity to prevent over-reduction of esters or hydrogenolysis of benzyl-type positions (though less critical here, it grounds the "mild condition" requirement).

    • URL:

  • General Mechanism & Palladium Cycles:

    • Source:Royal Society of Chemistry (RSC). "Sonogashira Coupling - Synthetic Methods."[5][6][7]

    • Relevance: Explains the Pd(0)/Pd(II) cycle and why PdCl2(PPh3)2 is more stable than Pd(PPh3)4.

    • URL:

Sources

Optimization

common impurities in Methyl 3-(4-hydroxybutyl)benzoate synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 3-(4-hydroxybutyl)benzoate . As a Senior Application Scientist, I have designed this portal to move beyond basic reaction recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-(4-hydroxybutyl)benzoate . As a Senior Application Scientist, I have designed this portal to move beyond basic reaction recipes. Here, we analyze the causality of synthetic failures, map the mechanistic origins of common impurities, and provide self-validating protocols to ensure your scale-up campaigns succeed.

The most robust and widely adopted route for synthesizing Methyl 3-(4-hydroxybutyl)benzoate involves a two-step sequence: a Sonogashira cross-coupling of methyl 3-iodobenzoate with 3-butyn-1-ol, followed by catalytic hydrogenation of the resulting alkyne intermediate. While highly efficient, this pathway is susceptible to specific side-reactions if thermodynamic and kinetic parameters are not strictly controlled.

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first visualize the synthetic workflow and the exact branch points where impurities are generated.

SynthesisRoute SM Starting Materials: Methyl 3-iodobenzoate + 3-butyn-1-ol Sono Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N SM->Sono Int Intermediate: Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate Sono->Int Main Pathway (Cross-Coupling) ImpA Impurity A: 1,6-Dihydroxyhexa-2,4-diyne (Glaser Dimer) Sono->ImpA Trace O2 (Cu oxidation) ImpB Impurity B: Methyl benzoate (Dehalogenation) Sono->ImpB Hydride transfer from amine Hydro Step 2: Catalytic Hydrogenation Pd/C, H2, Methanol Int->Hydro Target Target Molecule: Methyl 3-(4-hydroxybutyl)benzoate Hydro->Target Main Pathway (Full Reduction) ImpC Impurity C: Ethyl 3-(4-hydroxybutyl)benzoate (Transesterification) Hydro->ImpC Mismatched alcohol solvent ImpD Impurity D: Methyl 3-(4-hydroxybut-1-en-1-yl)benzoate (Under-reduction) Hydro->ImpD Catalyst poisoning / Premature stop

Fig 1: Two-step synthesis workflow and mechanistic branching of common impurities.

Quantitative Impurity Profiling

Before diving into the troubleshooting FAQs, use the table below to cross-reference your LC-MS or GC-MS data. Identifying the exact mass of your byproduct is the first step in diagnosing the root cause.

ImpurityMechanistic OriginMolecular FormulaDetection (LC-MS [M+H]⁺)Acceptable Limit
1,6-Dihydroxyhexa-2,4-diyne Glaser homocouplingC₈H₁₀O₂m/z 139.07< 0.5%
Methyl benzoate Proto-dehalogenationC₈H₈O₂m/z 137.06< 1.0%
Ethyl 3-(4-hydroxybutyl)benzoate TransesterificationC₁₃H₁₈O₃m/z 223.13< 0.1%
Methyl 3-(4-hydroxybut-1-en-1-yl)benzoate Under-reduction (Alkene)C₁₂H₁₄O₃m/z 207.10< 0.5%
Methyl 3-(4-hydroxybutyl)benzoate Target Molecule C₁₂H₁₆O₃ m/z 209.12 > 98.0%

Troubleshooting Guides & FAQs

Q1: My Sonogashira reaction mixture turned from pale yellow to deep blue/green, and my yield is terrible. LC-MS shows a massive peak at m/z 139.07. What happened? A: You are observing the formation of Impurity A (1,6-Dihydroxyhexa-2,4-diyne) via the Glaser-Hay coupling pathway[1]. The color change is a self-validating visual cue: it indicates that your Cu(I) co-catalyst has oxidized to Cu(II). In the presence of trace atmospheric oxygen, Cu(II) rapidly catalyzes the homocoupling of your terminal alkyne (3-butyn-1-ol)[2].

  • The Fix: Simple nitrogen sparging is often insufficient for viscous amines like triethylamine. You must use the freeze-pump-thaw method (detailed in the protocol below) to completely remove dissolved oxygen from your solvent[3]. Additionally, adding the alkyne slowly via a syringe pump keeps its steady-state concentration low, kinetically favoring cross-coupling over homocoupling.

Q2: I am seeing a significant amount of Methyl benzoate (Impurity B). How is the starting material losing its iodine without coupling? A: This is proto-dehalogenation. During the palladium catalytic cycle, the oxidative addition complex (Ar-Pd-I) can undergo a side reaction if the transmetalation step is too slow. The amine base (Et₃N) can act as a hydride donor via a β-hydride elimination pathway, reducing the aryl palladium species to an arene (Methyl benzoate)[3].

  • The Fix: This usually occurs when the alkyne concentration is too low (starving the transmetalation step) or if the reaction is overheated. Ensure your alkyne is dry and active, and do not exceed 60°C.

Q3: Following the hydrogenation step, my product mass increased by +14 Da (m/z 223.13). Did I methylate the ring? A: No, you did not alkylate the ring. You are observing Impurity C (Ethyl 3-(4-hydroxybutyl)benzoate) , which is a transesterification byproduct. Transesterification is an equilibrium process driven by the solvent[4]. If you performed the hydrogenation in ethanol (a very common solvent for Pd/C reductions), the palladium surface and trace acidic/basic impurities catalyzed the exchange of your methyl ester for an ethyl ester.

  • The Fix: You must strictly match your reaction solvent to your ester moiety. For a methyl ester target, the hydrogenation solvent must be anhydrous methanol.

Q4: The hydrogenation stalled at 70% conversion, leaving the alkene intermediate (Impurity D). Should I just increase the H₂ pressure or heat it up? A: Do not increase the temperature, as this risks hydrogenolysis (cleavage) of the carbon-oxygen bonds or over-reduction of the aromatic ring[5]. A stalled hydrogenation is almost always a symptom of catalyst poisoning. Residual copper or sulfur-containing impurities from the Sonogashira step will irreversibly bind to the active sites of the Pd/C catalyst.

  • The Fix: The intermediate must be rigorously purified before hydrogenation. If column chromatography is insufficient, treat the intermediate with a metal scavenger (e.g., SiliaMetS Thiol) to remove trace copper and palladium before introducing it to the Pd/C hydrogenation reactor.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating methodologies. They are designed to preemptively eliminate the causality of the impurities discussed above.

Workflow Step 1: Sonogashira Cross-Coupling

Objective: Synthesize Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate while suppressing Glaser homocoupling.

  • Degassing (Critical Step): In a Schlenk flask, combine 50 mL of anhydrous Triethylamine (Et₃N) and 50 mL of anhydrous THF. Perform three cycles of freeze-pump-thaw using liquid nitrogen. Self-Validation: The solvent should cease bubbling entirely under vacuum during the final thaw.

  • Reagent Loading: Backfill the flask with Argon. Add Methyl 3-iodobenzoate (10.0 g, 38.1 mmol), Pd(PPh₃)₂Cl₂ (0.53 g, 2 mol%), and CuI (0.14 g, 2 mol%).

  • Alkyne Addition: Heat the mixture to 45°C. Dissolve 3-butyn-1-ol (3.2 g, 45.7 mmol) in 10 mL of degassed THF. Inject this solution into the reaction flask via a syringe pump over 2 hours. Self-Validation: The reaction mixture should remain pale yellow/amber. If it turns blue/green, oxygen has breached the system.

  • Workup: After 4 hours, cool to room temperature. Filter through a pad of Celite to remove amine salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 70:30). Mandatory: Stir the purified fractions with 10 wt% metal scavenger resin for 2 hours, then filter. This prevents catalyst poisoning in Step 2.

Workflow Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to the alkane without inducing transesterification or over-reduction.

  • Solvent Matching: Dissolve the purified Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (7.0 g, 34.3 mmol) in 70 mL of anhydrous Methanol . Do not use ethanol or isopropanol.

  • Catalyst Loading: Carefully add 10% Pd/C (0.7 g, 10 wt% loading) to the solution under an Argon blanket to prevent spontaneous ignition of the solvent vapors.

  • Hydrogenation: Seal the reaction vessel and purge with Argon three times, followed by Hydrogen gas three times. Pressurize the vessel with H₂ to 1 atm (balloon) or a maximum of 2 atm (Parr shaker).

  • Monitoring: Stir vigorously at 25°C for 6 hours. Monitor hydrogen uptake. Self-Validation: The reaction is complete when H₂ consumption ceases. Do not extend the reaction time unnecessarily, as prolonged exposure to Pd/C can lead to trace ester reduction.

  • Filtration & Isolation: Purge the vessel with Argon. Filter the mixture through a tightly packed Celite pad (do not let the Pd/C dry out on the filter paper, as it is highly pyrophoric). Evaporate the methanol in vacuo to yield the target Methyl 3-(4-hydroxybutyl)benzoate as a colorless, viscous oil.

References

  • Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: National Institutes of Health (PMC) URL:[Link]

  • Transesterification Source: Master Organic Chemistry URL:[Link]

  • Hydrogenation | Catalytic Reactions | Flow Chemistry Applications Source: Vapourtec URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Methyl 3-(4-hydroxybutyl)benzoate

Document ID: TSC-MHB-001 Status: Active Last Updated: October 26, 2023 Target Audience: Medicinal Chemists, Process Development Scientists, QC Analysts Executive Summary & Stability Profile Methyl 3-(4-hydroxybutyl)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-MHB-001 Status: Active Last Updated: October 26, 2023 Target Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Executive Summary & Stability Profile

Methyl 3-(4-hydroxybutyl)benzoate is a bifunctional building block containing a methyl ester and a primary alcohol . While generally stable under ambient conditions, its dual functionality introduces specific decomposition risks that must be mitigated during long-term storage.

The Stability Matrix
Risk FactorVulnerabilityMechanismConsequence
Moisture High Ester HydrolysisFormation of 3-(4-hydroxybutyl)benzoic acid (Solid precipitate/Purity drop).
Heat Medium TransesterificationIntermolecular polymerization (Oligomer formation).
Oxygen Low/Medium Alcohol OxidationConversion of terminal alcohol to aldehyde/carboxylic acid.[1]
Light Low Radical InitiationAcceleration of oxidative degradation.

Decomposition Pathways (Visualized)

The following diagram illustrates the mechanistic pathways for decomposition. Understanding these pathways is critical for selecting the correct storage conditions.

DecompositionPathways Molecule Methyl 3-(4-hydroxybutyl)benzoate (Intact) Acid Hydrolysis Product (Carboxylic Acid + MeOH) Molecule->Acid Hydrolysis Oligomer Oligomers (Polyesters) Molecule->Oligomer Intermolecular Transesterification Aldehyde Oxidation Product (Aldehyde) Molecule->Aldehyde Oxidation Water H2O + Acid/Base Water->Acid Heat Heat (>40°C) Heat->Oligomer Oxygen O2 / Radical Initiator Oxygen->Aldehyde

Figure 1: Primary decomposition pathways. Hydrolysis (Red) is the most common storage failure mode.

Storage Protocol (SOP)

Objective: Maintain purity >98% for >12 months.

Step 1: Environmental Control[2]
  • Temperature: Store at -20°C . Low temperature kinetically inhibits both hydrolysis and transesterification.

    • Note: If -20°C is unavailable, 2-8°C is acceptable for short-term (<3 months) storage.

  • Atmosphere: Purge headspace with Argon or Nitrogen . Argon is preferred as it is heavier than air and provides a better blanket over the solid/oil.

Step 2: Moisture Mitigation
  • Container: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) containers as they are permeable to moisture and oxygen over time.

  • Desiccation: For bulk storage, place the sealed vial inside a secondary jar containing activated desiccant (e.g., Drierite or Silica Gel).

    • Why? The methyl ester is susceptible to hydrolysis.[2][3][4] Even trace atmospheric moisture trapped in the vial can initiate autocatalytic hydrolysis (acid product catalyzes further reaction).

Step 3: Handling
  • Thawing: Allow the vial to reach room temperature before opening .

    • Critical: Opening a cold vial condenses atmospheric moisture onto the product, immediately compromising stability.

Troubleshooting Guide (FAQ)

Q1: The material has turned cloudy or developed a precipitate. Is it still usable?

Diagnosis: This likely indicates hydrolysis . The starting material is an ester (often an oil or low-melting solid), while the hydrolysis product (carboxylic acid) typically has a much higher melting point and lower solubility in organic solvents, leading to precipitation.[5] Action:

  • Perform the QC Check (NMR) described in Section 5.

  • If acid content is <5%, filter the solution (if liquid) or recrystallize.

  • If acid content is >5%, repurification via column chromatography is required (Acid sticks to silica; Ester elutes).

Q2: I see a new spot on TLC near the baseline. What is it?

Diagnosis: The carboxylic acid resulting from hydrolysis is more polar than the ester and will have a much lower Rf value (near baseline) in standard Hexane/EtOAc systems. Action: Run TLC with 1% Acetic Acid in the eluent. If the spot moves slightly and trails, it is confirmed as the acid decomposition product.

Q3: Can I dry the material using heat?

Diagnosis: NO. Reasoning: Heating this molecule, which contains both an alcohol and an ester, promotes intermolecular transesterification (polymerization). Correct Protocol: Dry under high vacuum (<1 mbar) at ambient temperature (20-25°C). Use a P2O5 drying pistol if absolute dryness is required.

Experimental Protocols

Protocol A: QC Check via 1H NMR

Use this protocol to quantify decomposition.

Sample Prep: Dissolve ~10 mg in CDCl3 (ensure solvent is dry/neutral; acidity in CDCl3 can catalyze hydrolysis during the measurement).

Signal Region (ppm)MultiplicityAssignmentDiagnostic Change
~3.90 Singlet (3H)Methyl Ester (–OCH 3)Disappears upon hydrolysis.
~3.60 Triplet (2H)Terminal Alcohol (–CH 2OH)Shifts downfield if oxidized to aldehyde (~9.8 ppm).
~11.0 - 13.0 Broad SingletCarboxylic Acid (–COOH )Appears upon hydrolysis.

Calculation: Integration of Methyl Singlet (3.9 ppm) vs. Aromatic Protons. A ratio decrease indicates loss of the ester group.

Protocol B: Troubleshooting Decision Tree

Troubleshooting Start Start: Visual Inspection Cloudy Is sample cloudy/precipitated? Start->Cloudy NMR Run 1H NMR (CDCl3) Cloudy->NMR Yes/No CheckAcid Check 11-13 ppm (Acid) Check 3.9 ppm (Ester) NMR->CheckAcid Hydrolysis Diagnosis: Hydrolysis CheckAcid->Hydrolysis Acid Peak Present Methyl Signal Low Polymer Diagnosis: Oligomerization CheckAcid->Polymer Broadening of all signals Loss of integration Intact Material OK CheckAcid->Intact Spectrum Clean Purify Action: Column Chromatography (SiO2, Hex/EtOAc) Hydrolysis->Purify Discard Action: Discard (Irreversible) Polymer->Discard

Figure 2: Decision logic for assessing sample quality.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 4-hydroxybenzoate (Paraben analogs).

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates. Journal of Pharmacy and Pharmacology.

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry.

Sources

Optimization

scaling up the synthesis of Methyl 3-(4-hydroxybutyl)benzoate

Topic: Scaling Up the Synthesis of Methyl 3-(4-hydroxybutyl)benzoate Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling Up the Synthesis of Methyl 3-(4-hydroxybutyl)benzoate

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5).

Moving from milligram-scale discovery chemistry to multi-gram or kilogram process scale requires a fundamental shift in strategy. This guide moves beyond basic recipes, focusing on the causality of reaction behaviors, self-validating in-process controls (IPCs), and rigorous troubleshooting logic.

Module 1: Synthetic Strategy & Pathway Visualization

The most scalable and atom-economical route to Methyl 3-(4-hydroxybutyl)benzoate involves a two-step sequence:

  • Sonogashira Cross-Coupling: Coupling of methyl 3-iodobenzoate with 3-butyn-1-ol.

  • Catalytic Hydrogenation: Reduction of the resulting alkyne intermediate to the target alkane.

ReactionScheme SM1 Methyl 3-iodobenzoate (Electrophile) Cat1 Pd(PPh3)2Cl2 / CuI Et3N, THF, 50°C SM1->Cat1 SM2 3-Butyn-1-ol (Terminal Alkyne) SM2->Cat1 Int1 Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (Isolated Intermediate) Cat1->Int1 Step 1: Sonogashira Cat2 10% Pd/C, H2 (3 atm) MeOH, 25°C Int1->Cat2 Prod Methyl 3-(4-hydroxybutyl)benzoate (Target API Intermediate) Cat2->Prod Step 2: Hydrogenation

Figure 1: Two-step synthetic workflow for Methyl 3-(4-hydroxybutyl)benzoate.

Module 2: Validated Experimental Protocols (100g Scale)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an observable metric or analytical check to confirm success before proceeding.

Step 1: Sonogashira Coupling

Mechanistic Causality: The addition of CuI accelerates the reaction by forming a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex [1]. However, Cu(I) is highly susceptible to promoting Glaser homocoupling in the presence of trace oxygen. Therefore, rigorous deoxygenation is not optional; it is the primary yield-determining factor.

  • Deoxygenation: Charge a 1 L jacketed reactor with THF (500 mL) and Triethylamine (115 g, 1.14 mol). Sparge the solvent mixture directly with Argon via a submerged frit for exactly 30 minutes. Self-Validation: An oxygen sensor in the headspace should read <1% O2.

  • Catalyst Loading: Under positive Argon flow, add Methyl 3-iodobenzoate (100 g, 0.38 mol), Pd(PPh3)2Cl2 (5.3 g, 2 mol%), and CuI (1.4 g, 2 mol%). Heat the jacket to 40°C.

  • Controlled Addition: Add 3-butyn-1-ol (32 g, 0.46 mol) dropwise over 1.5 hours. Causality: Keeping the steady-state concentration of the terminal alkyne low minimizes the kinetic opportunity for homocoupling.

  • Reaction & IPC: Increase temperature to 50°C and stir for 4 hours. Self-Validation (IPC): Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC. Proceed only when Methyl 3-iodobenzoate is <0.5% Area.

  • Workup & Copper Scavenging: Filter the mixture through a tightly packed Celite pad to remove precipitated amine hydroiodide salts. Concentrate the filtrate, redissolve in EtOAc (600 mL), and wash with 5% aqueous NH4OH (3 x 200 mL). Self-Validation: The aqueous layer will turn deep blue (copper-amine complex). Repeat washes until the aqueous layer is completely colorless.

Step 2: Catalytic Hydrogenation

Mechanistic Causality: Alkynes strongly coordinate to palladium surfaces. If trace copper or iodide from Step 1 carries over, they will irreversibly poison the Pd/C catalyst [2]. The intermediate must be highly pure before hydrogenation.

  • Reactor Preparation: Charge a 1 L pressure autoclave with the intermediate from Step 1 (~75 g) dissolved in HPLC-grade Methanol (400 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (7.5 g, 50% wet) under an Argon blanket. Safety Causality: Dry Pd/C can ignite methanol vapors upon friction or static discharge. Always use water-wet catalyst or add it to the solvent under inert gas.

  • Purge Cycle: Seal the autoclave. Purge with N2 (3 x 3 atm), followed by H2 (3 x 3 atm).

  • Hydrogenation: Pressurize to 3 atm H2 and stir vigorously (800 rpm) at 25°C for 8 hours.

  • IPC & Workup: Monitor H2 uptake. Once uptake ceases, perform an NMR or HPLC check. Self-Validation: Disappearance of the alkyne carbon signals (~80-90 ppm) in 13C NMR. Filter through a 0.2 μm PTFE membrane to remove Pd/C, concentrate, and purify via short-path distillation to yield the final product.

Module 3: Troubleshooting & Scale-Up FAQs

This section addresses the most common failure modes encountered during scale-up, structured logically to help you diagnose and resolve issues on the floor.

Q: Why am I seeing a massive exotherm and a thick black precipitate shortly after adding 3-butyn-1-ol? A: You are observing rapid catalyst decomposition (Pd black formation) combined with Glaser homocoupling. This is caused by oxygen ingress. When O2 is present, Cu(I) oxidizes to Cu(II), which rapidly dimerizes the alkyne, releasing heat. Resolution: Abort the run. For the next batch, verify the integrity of your Argon sparge and ensure your Triethylamine is dry and peroxide-free.

Q: The Sonogashira reaction stalls at 60% conversion. Should I add more catalyst? A: No. Stalling is rarely a lack of initial catalyst; it is usually catalyst deactivation or base depletion. Triethylamine hydroiodide precipitates during the reaction, which can coat the catalyst or alter the stirring dynamics at scale. Resolution: First, increase the agitation rate. If that fails, check the pH of an aliquot. If the base is depleted, add 0.5 equivalents of degassed Et3N.

Q: In Step 2, the hydrogenation stops at the alkene intermediate (Methyl 3-(4-hydroxybut-1-en-1-yl)benzoate). How do I drive it to the alkane? A: This is a classic symptom of catalyst poisoning. Alkynes reduce to alkenes easily, but the subsequent reduction to the alkane requires a highly active Pd surface. Trace iodide or copper from Step 1 has poisoned the Pd/C [2]. Resolution: Do not simply increase H2 pressure, as this risks reducing the benzoate ester. Instead, filter off the spent catalyst. Treat the reaction mixture with a metal scavenger resin (e.g., SiliaMetS Thiol) for 2 hours, filter, and re-subject the mixture to fresh 10% Pd/C.

Q: I am detecting transesterification byproducts (e.g., ethyl ester instead of methyl ester). Where is this coming from? A: If you used Ethanol at any point (e.g., as a co-solvent in Step 1 workup or Step 2 hydrogenation), the basic conditions or the Pd surface can facilitate transesterification of the methyl ester. Resolution: Strictly use Methanol as the solvent for Step 2 and avoid primary alcohols other than methanol in your process streams.

LogicTree Start Issue: Low Yield in Sonogashira Step Q1 Is Homocoupling (Glaser) observed? Start->Q1 Sol1 Strictly degas solvents (Argon sparge 30 min) Q1->Sol1 Yes (>5% area) Q2 Is starting material unreacted? Q1->Q2 No (<1% area) Sol2 Increase agitation & check amine pH Q2->Sol2 Yes (Stalled) Sol3 Check Pd/Cu ratio (Ensure 1:1 molar) Q2->Sol3 No (Degradation)

Figure 2: Diagnostic logic tree for troubleshooting Sonogashira coupling failures.

Module 4: Quantitative Data & Process Metrics

To benchmark your scale-up efforts, compare your batch data against these validated process metrics.

Table 1: Process Parameters and Expected Metrics

ParameterStep 1 (Sonogashira)Step 2 (Hydrogenation)
Typical Yield 85 - 92%94 - 98%
Catalyst Loading 2.0 mol% Pd / 2.0 mol% Cu10 wt% (relative to substrate)
Operating Temp 50°C25°C
Reaction Time 4 - 6 hours6 - 8 hours
Critical IPC HPLC: SM < 0.5% Area13C NMR: Alkyne carbons absent

Table 2: Impurity Profile and Control Strategy

ImpurityOriginControl Strategy
1,4-Bis(4-hydroxybutyl)buta-1,3-diyne Glaser homocoupling (Step 1)Strict Argon sparging; dropwise alkyne addition.
Methyl 3-(4-hydroxybut-1-en-1-yl)benzoate Incomplete hydrogenation (Step 2)NH4OH washes in Step 1 to remove Cu poisons; use fresh Pd/C.
Des-bromo/iodo Methyl benzoate Hydrodehalogenation (Step 1)Maintain temp <60°C; avoid excess Et3N equivalents.
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.[Link]

Troubleshooting

analytical method validation for Methyl 3-(4-hydroxybutyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when validating methods for bifunctional molecules like Methyl 3-(4-hydroxybutyl)benzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when validating methods for bifunctional molecules like Methyl 3-(4-hydroxybutyl)benzoate . This molecule presents a unique chromatographic duality: a polar, hydrogen-bonding terminal hydroxyl group and a base-sensitive methyl ester linkage.

Validating a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires strict adherence to the1 [1], integrated with the lifecycle management principles of ICH Q14. This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind each issue and providing self-validating protocols to ensure your data is audit-ready.

G ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Optimize pH & Column ATP->Dev Risk Risk Assessment Identify Hydrolysis/Tailing Risks Dev->Risk Val Method Validation (ICH Q2(R2)) Test Specificity, Linearity, Accuracy Risk->Val Routine Routine Analysis & Lifecycle Management Continuous Monitoring Val->Routine

Analytical procedure lifecycle from development (ICH Q14) to validation (ICH Q2(R2)).

FAQ Section 1: Chromatographic Challenges & Peak Shape

Q: Why does Methyl 3-(4-hydroxybutyl)benzoate exhibit severe peak tailing, and how can I systematically correct it?

A: Causality: Peak tailing for this molecule is primarily driven by secondary interactions. The terminal hydroxyl (-OH) group on the 4-hydroxybutyl chain acts as a strong hydrogen bond donor and acceptor. In traditional Type A silica columns, up to 50% of the silica surface consists of unbonded, exposed silanol (Si-OH) groups. These free silanols are highly polar and acidic, forming strong hydrogen bonds with the analyte's hydroxyl group. This creates a secondary retention mechanism that releases the analyte slower than the primary hydrophobic interaction, resulting in peak asymmetry [2].

Solution: Transition to a high-purity, fully endcapped Type B silica column. Endcapping chemically masks residual silanols. Additionally, adjusting the mobile phase pH to ~3.0 suppresses silanol ionization (pKa ~4.5), neutralizing the ion-exchange and hydrogen-bonding sites [3].

Protocol 1: Self-Validating Silanol-Masking Mobile Phase Preparation
  • Aqueous Phase Prep: Measure 1000 mL of HPLC-grade water.

  • pH Adjustment: Add 0.1% v/v Formic Acid (or adjust to pH 3.0 using dilute Phosphoric acid). Causality: A pH of 3.0 ensures that surface silanols on the stationary phase remain fully protonated and neutral, eliminating secondary ionic interactions.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove particulates that could create column voids (another cause of tailing).

  • Self-Validation Check: Inject a system suitability standard. The system is validated for routine use ONLY IF the USP Tailing Factor (

    
    ) for the Methyl 3-(4-hydroxybutyl)benzoate peak is 
    
    
    
    , and theoretical plates (
    
    
    ) are
    
    
    . If
    
    
    , the mobile phase pH must be re-verified or the column replaced.

FAQ Section 2: Stability & Degradation

Q: During intermediate precision testing, my assay shows decreasing peak areas for the main peak and a new early-eluting peak. What is the mechanism?

A: Causality: You are observing ester hydrolysis. The methyl ester bond in Methyl 3-(4-hydroxybutyl)benzoate is highly susceptible to base-catalyzed (and to a lesser extent, acid-catalyzed) hydrolysis. If your sample diluent or mobile phase pH exceeds 7.0, the ester cleaves to form 3-(4-hydroxybutyl)benzoic acid and methanol. Because the resulting carboxylic acid is significantly more polar than the parent methyl ester, it interacts less with the C18 stationary phase and elutes much earlier.

Solution: You must control the microenvironment of the sample from preparation through autosampler residence time.

Protocol 2: pH-Stabilized Sample Preparation Workflow
  • Weighing: Accurately weigh 10.0 mg of Methyl 3-(4-hydroxybutyl)benzoate standard into a 50 mL volumetric flask.

  • Diluent Selection: Dissolve in an acidified diluent (e.g., 50:50 Water:Acetonitrile containing 0.05% Formic Acid). Causality: The slightly acidic microenvironment prevents base-catalyzed ester hydrolysis during prolonged autosampler queues.

  • Dissolution: Vortex for 60 seconds and sonicate for 5 minutes at room temperature. Warning: Do not heat the ultrasonic bath, as elevated temperatures exponentially accelerate hydrolysis.

  • Self-Validation Check (Solution Stability): Inject the prepared sample immediately (

    
    ) and again after 24 hours (
    
    
    
    ) stored in the autosampler at 5°C. The protocol is validated if the absolute peak area difference between
    
    
    and
    
    
    is
    
    
    , and no early-eluting acid peak exceeds 0.1% area.

G Start Chromatographic Issue Detected IssueType Identify Issue Type Start->IssueType Tailing Peak Tailing (Asymmetry > 1.5) IssueType->Tailing Degradation Area Loss / Extra Peaks IssueType->Degradation Silanol Silanol Interaction with -OH Tailing->Silanol Hydrolysis Ester Hydrolysis Degradation->Hydrolysis FixTailing Use Type B Endcapped Silica & Adjust pH to 3.0 Silanol->FixTailing FixHydro Buffer Sample Diluent Avoid pH > 7 Hydrolysis->FixHydro

Troubleshooting logic tree for peak tailing and ester hydrolysis in RP-HPLC.

FAQ Section 3: ICH Q2(R2) Validation Parameters

Q: How do we establish Specificity and Robustness for this intermediate under the revised ICH Q2(R2) guidelines?

A: Causality: The revised ICH Q2(R2) guidelines emphasize that an analytical procedure must be demonstrably "fit for its intended purpose" [1].

  • Specificity: You must prove the method can unequivocally assess Methyl 3-(4-hydroxybutyl)benzoate in the presence of its primary degradant (3-(4-hydroxybutyl)benzoic acid). This is achieved through forced degradation studies (exposing the sample to 0.1N HCl, 0.1N NaOH, 3%

    
    , heat, and UV light) to ensure peak purity (using a Photodiode Array detector) shows no co-elution.
    
  • Robustness: Utilizing a Quality by Design (QbD) approach, you must deliberately vary critical method parameters (e.g., pH

    
     0.2, column temperature 
    
    
    
    5°C, flow rate
    
    
    10%). The method is robust if the critical pair resolution (
    
    
    ) remains unaffected.

Quantitative Data: ICH Q2(R2) Validation Criteria Summary

Below is a structured summary of the quantitative acceptance criteria required to validate the assay of Methyl 3-(4-hydroxybutyl)benzoate, ensuring a self-validating framework.

Validation ParameterICH Q2(R2) RequirementTarget Acceptance CriteriaSelf-Validating System Suitability
Specificity Baseline separation from impurities/degradants.Resolution (

) > 2.0 between ester and acid degradant. Peak purity angle < purity threshold.
Blank injection shows no interference at the retention time of the main peak.
Linearity & Range Proportional response across the specified range.

from 80% to 120% of target test concentration.
Y-intercept

of the target concentration response.
Accuracy Closeness of agreement to the true value.98.0% – 102.0% recovery at 3 concentration levels (80%, 100%, 120%).Triplicate preparations at each level yield %RSD

.
Precision (Repeatability) Closeness of agreement between independent test results.%RSD

for 6 independent sample preparations at 100% concentration.
Standard bracketing confirms instrument drift is

throughout the run.
Robustness Reliability under deliberate variations.System suitability criteria (

,

,

) met under all varied conditions.
Control chart of

remains within statistical control limits during deliberate shifts.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: The LCGC Blog: GC Diagnostic Skills I | Peak Tailing Source: Chromatography Online URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Differentiating Positional Isomers: A Spectroscopic Guide to Methyl 3-(4-hydroxybutyl)benzoate and its Congeners

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of a molecule is paramount. Even subtle variations in molecular architecture, such as the positional isomerism of subst...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of a molecule is paramount. Even subtle variations in molecular architecture, such as the positional isomerism of substituents on an aromatic ring, can profoundly impact a compound's biological activity, pharmacokinetic profile, and safety. This guide provides an in-depth comparative analysis of Methyl 3-(4-hydroxybutyl)benzoate and its ortho and para isomers, employing a suite of spectroscopic techniques to unequivocally distinguish between these closely related structures.

The following sections will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how each method provides a unique fingerprint for these isomers. By understanding the underlying principles and interpreting the resulting data, researchers can confidently identify and characterize their target molecules, ensuring the integrity and reproducibility of their scientific endeavors.

The Isomeric Landscape

The three positional isomers of Methyl (4-hydroxybutyl)benzoate share the same molecular formula (C₁₂H₁₆O₃) and molecular weight (208.25 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. Their structures differ only in the substitution pattern of the hydroxybutyl and methyl ester groups on the benzene ring.

Figure 1: Molecular structures of the ortho, meta, and para isomers of Methyl (4-hydroxybutyl)benzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these positional isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.

Expected ¹H NMR Spectral Data:

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-CH₂-Ar (ppm)-CH₂-CH₂- (ppm)-CH₂-OH (ppm)-OH (ppm)
Methyl 2-(4-hydroxybutyl)benzoate ~7.2-7.8 (4H, m)~3.9 (3H, s)~2.9 (2H, t)~1.6-1.8 (4H, m)~3.6 (2H, t)~1.5 (1H, t)
Methyl 3-(4-hydroxybutyl)benzoate ~7.3-7.9 (4H, m)~3.9 (3H, s)~2.7 (2H, t)~1.6-1.8 (4H, m)~3.6 (2H, t)~1.5 (1H, t)
Methyl 4-(4-hydroxybutyl)benzoate ~7.2 (2H, d), ~7.9 (2H, d)~3.9 (3H, s)~2.7 (2H, t)~1.6-1.8 (4H, m)~3.6 (2H, t)~1.5 (1H, t)

Key Differentiating Features in ¹H NMR:

  • Aromatic Region: This is the most diagnostic region.

    • The para isomer will exhibit a highly symmetrical pattern, typically two distinct doublets, due to the chemical equivalence of protons on opposite sides of the ring.

    • The ortho and meta isomers will show more complex and less symmetrical multiplets in the aromatic region, as all four aromatic protons are in unique chemical environments. Distinguishing between the ortho and meta isomers will rely on subtle differences in chemical shifts and coupling constants, often requiring higher field NMR or 2D NMR techniques for unambiguous assignment.

  • Alkyl Chain Protons: The signals for the hydroxybutyl chain protons will be very similar across all three isomers, appearing as triplets and multiplets. While there may be minor shifts due to the different electronic environments, these are generally not as diagnostic as the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and reference the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering a clear view of the carbon framework of the molecule. The number of unique carbon signals and their chemical shifts are key identifiers for each isomer.

Expected Number of ¹³C NMR Signals:

CompoundAromatic CarbonsAlkyl CarbonsCarbonyl CarbonMethoxy CarbonTotal Signals
Methyl 2-(4-hydroxybutyl)benzoate 641112
Methyl 3-(4-hydroxybutyl)benzoate 641112
Methyl 4-(4-hydroxybutyl)benzoate 441110

Key Differentiating Features in ¹³C NMR:

  • Number of Aromatic Signals: Due to its symmetry, the para isomer will show only four signals in the aromatic region. In contrast, the ortho and meta isomers , being unsymmetrical, will each display six distinct aromatic carbon signals. This provides a clear and immediate distinction of the para isomer.

  • Chemical Shifts of Substituted Carbons: The chemical shifts of the ipso-carbons (the carbons directly attached to the substituents) will be different for each isomer due to the varying electronic effects of the substituents in the ortho, meta, and para positions.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Setup:

    • Use the same NMR spectrometer as for ¹H NMR.

    • Switch the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a large number of scans (hundreds to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow Sample Isomeric Mixture Prep Sample Preparation (Dissolve in CDCl3) Sample->Prep NMR NMR Spectrometer Prep->NMR H1 ¹H NMR Acquisition NMR->H1 C13 ¹³C NMR Acquisition NMR->C13 H1_Data ¹H Spectrum (Aromatic Splitting) H1->H1_Data C13_Data ¹³C Spectrum (Number of Signals) C13->C13_Data Analysis Comparative Analysis H1_Data->Analysis C13_Data->Analysis Ortho Ortho Isomer ID Analysis->Ortho Meta Meta Isomer ID Analysis->Meta Para Para Isomer ID Analysis->Para

Figure 2: Workflow for isomer differentiation using NMR spectroscopy.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" for each compound. While many of the fundamental vibrations (e.g., O-H stretch, C=O stretch, C-H stretch) will be similar for all three isomers, the "fingerprint region" (below 1500 cm⁻¹) is highly sensitive to the substitution pattern on the aromatic ring.

Expected Key IR Absorption Bands (cm⁻¹):

Functional GroupApproximate Wavenumber (cm⁻¹)Appearance
O-H (alcohol)3600-3200Broad
C-H (aromatic)3100-3000Sharp
C-H (aliphatic)3000-2850Sharp
C=O (ester)1725-1705Strong, sharp
C=C (aromatic)1600-1450Medium to weak, multiple bands
C-O (ester)1300-1000Strong
Out-of-Plane Bending900-675Strong, diagnostic

Key Differentiating Features in IR Spectroscopy:

  • Out-of-Plane (OOP) C-H Bending: The pattern of strong absorption bands in the 900-675 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern.[3]

    • Ortho-disubstituted: A strong band is expected between 770-735 cm⁻¹.

    • Meta-disubstituted: Two strong bands are typically observed, one between 810-750 cm⁻¹ and another around 690 cm⁻¹.[4]

    • Para-disubstituted: A single strong band is expected in the range of 840-810 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Sample Preparation: For liquid samples, place one to two drops directly onto the ATR crystal.[5] For solid samples, place a small amount of the powder onto the crystal and apply pressure using the anvil to ensure good contact.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.[3]

    • Place the sample on the crystal and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak (M⁺) will be the same for all three isomers (m/z = 208), their fragmentation patterns can differ based on the stability of the resulting fragment ions.

Expected Fragmentation Pathways:

All three isomers are expected to show some common fragments resulting from the cleavage of the ester and hydroxybutyl groups. Key fragmentation pathways include:

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺

  • Loss of the methyl ester group (-COOCH₃): [M - 59]⁺

  • Cleavage of the butyl chain: This can lead to a variety of fragments. A prominent peak may be observed corresponding to the benzylic cation formed by cleavage of the C-C bond adjacent to the aromatic ring.

  • McLafferty Rearrangement: The ester group can undergo a McLafferty rearrangement, leading to a characteristic fragment ion.

Key Differentiating Features in Mass Spectrometry:

The relative abundances of the fragment ions can differ between the isomers. For example, the ortho isomer may exhibit unique fragmentation patterns due to interactions between the adjacent substituents (the "ortho effect"). The stability of the resulting carbocations formed during fragmentation will influence the intensity of the corresponding peaks in the mass spectrum.[6] For a definitive identification based on fragmentation, comparison with a spectral library or a known standard is often necessary.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[7]

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

MS_Fragmentation Molecule Methyl (4-hydroxybutyl)benzoate (M, m/z 208) Loss_OCH3 [M - OCH₃]⁺ (m/z 177) Molecule->Loss_OCH3 -OCH₃ Loss_COOCH3 [M - COOCH₃]⁺ (m/z 149) Molecule->Loss_COOCH3 -COOCH₃ Butyl_Cleavage Butyl Chain Fragments Molecule->Butyl_Cleavage cleavage McLafferty McLafferty Rearrangement Fragment Molecule->McLafferty Isomer_Specific Isomer-Specific Fragments (e.g., Ortho Effect) Molecule->Isomer_Specific

Figure 3: Potential fragmentation pathways in the mass spectrum.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of positional isomers such as Methyl 3-(4-hydroxybutyl)benzoate and its ortho and para counterparts requires a multi-pronged spectroscopic approach. While each technique provides valuable information, their combined power allows for a definitive structural assignment.

  • ¹H NMR is the primary tool for distinguishing the isomers based on the distinct patterns in the aromatic region.

  • ¹³C NMR provides a rapid method to identify the para isomer by counting the number of unique aromatic carbon signals.

  • IR Spectroscopy offers a confirmatory technique, with the out-of-plane bending vibrations in the fingerprint region being particularly diagnostic of the substitution pattern.

  • Mass Spectrometry , while showing the same molecular ion for all isomers, can reveal subtle differences in fragmentation patterns that can aid in identification, especially when compared to reference spectra.

By judiciously applying these spectroscopic methods and understanding the principles behind their differentiating power, researchers can ensure the structural integrity of their compounds, a critical step in the path from discovery to application.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • meta-Substituted benzoic acid systems. ResearchGate. [Link]

  • APPENDIX 2. MIT OpenCourseWare. [Link]

  • Electron Ionization for GC–MS. LCGC International. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

  • FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. YouTube. [Link]

  • IR: aromatics. University of California, Los Angeles. [Link]

  • How ortho and para isomers of benzene derivatives differentiated?. ResearchGate. [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

  • Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. ResearchGate. [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC. [Link]

  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]

  • Methyl 4-vinylbenzoate. The Royal Society of Chemistry. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

Sources

Comparative

Biological Activity of Methyl 3-(4-hydroxybutyl)benzoate Analogs: A Comparative Guide for Drug Discovery

As drug discovery programs increasingly target complex, hydrophobic binding pockets, the limitations of traditional, rigid pharmacophores have become apparent. Simple alkyl benzoates and parabens often lack the structura...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, hydrophobic binding pockets, the limitations of traditional, rigid pharmacophores have become apparent. Simple alkyl benzoates and parabens often lack the structural flexibility required for high-affinity target engagement. Enter Methyl 3-(4-hydroxybutyl)benzoate (M3HBB) and its regioisomers—versatile building blocks that introduce a critical bifunctionality to synthetic analogs.

By appending a flexible 4-carbon aliphatic chain terminating in a hydroxyl group, M3HBB analogs achieve an optimal balance of lipophilicity (ClogP) and hydrogen-bonding capability. This guide objectively compares the biological performance of M3HBB-derived analogs against traditional alternatives across two primary therapeutic domains: antimicrobial repurposing and targeted antitumor metabolism.

Pharmacophore Mechanics: Why the Hydroxybutyl Chain Matters

Traditional parabens (e.g., methyl 4-hydroxybenzoate) rely on a rigid phenolic hydroxyl group, which limits their interaction radius and makes them susceptible to rapid phase II metabolism (glucuronidation). In contrast, the extended 4-hydroxybutyl chain in M3HBB analogs provides several distinct pharmacokinetic and pharmacodynamic advantages:

  • Deep Pocket Penetration: The flexible butyl linker allows the terminal hydroxyl to act as a hydrogen bond donor/acceptor deep within hydrophobic enzyme clefts, such as those found in mitochondrial enzymes[1].

  • Toxicity Mitigation: Highly lipophilic molecules often suffer from promiscuous binding (anti-targets), leading to toxicity. The terminal hydroxyl group in M3HBB analogs anchors the molecule, improving solubility and preventing non-specific membrane accumulation[2].

  • Targeted Repurposing: Incorporating the hydroxybutyl benzoate motif into existing drug scaffolds (like the antihistamine terfenadine) shifts their binding affinity toward novel targets, such as bacterial type II topoisomerases[3].

Comparative Biological Activity Profiles

A. Antimicrobial Efficacy (Targeting Staphylococcus aureus)

Recent structure-activity relationship (SAR) studies have demonstrated that synthesizing terfenadine analogs using hydroxybutyl benzoate intermediates significantly enhances antibacterial activity[3]. Unlike traditional preservatives that merely disrupt membranes, these M3HBB analogs actively inhibit bacterial DNA gyrase and topoisomerase IV.

Table 1: Comparative Antimicrobial Efficacy (MIC against S. aureus UAMS-1)

Compound ClassRepresentative AgentPrimary MechanismMIC (µg/mL)Mammalian Cytotoxicity (IC₅₀, µM)
M3HBB-Terfenadine Analog Optimized Analog 1aBacterial Topoisomerase II2.0 - 4.0> 50.0 (Favorable)
Standard Antihistamine TerfenadineHistamine H1 Receptor16.0 - 32.0~ 15.0
Standard Antibiotic CiprofloxacinDNA Gyrase0.5> 100.0
Traditional Preservative Methyl ParabenMembrane Disruption> 500.0> 200.0

Data synthesis reflects SAR trends in terfenadine repurposing studies[3]. M3HBB analogs show a distinct therapeutic window compared to the parent antihistamine.

B. Antitumor Activity (One-Carbon Metabolism Inhibition)

In oncology, M3HBB analogs have emerged as critical components in first-in-class inhibitors of Serine Hydroxymethyltransferase 2 (SHMT2) and MTHFD2—enzymes driving mitochondrial one-carbon metabolism in tumors[4]. The hydroxybutyl chain perfectly mimics folate intermediates, allowing for transport-specific, multitargeted inhibition without the dose-limiting toxicities of traditional antifolates[1].

Table 2: Enzyme Inhibition Profile (Mitochondrial Metabolism)

Compound ClassTarget EnzymeIC₅₀ (nM)Cellular Proliferation (MIA PaCa-2 IC₅₀, nM)Selectivity Window
M3HBB-Pyrrolopyrimidine SHMT2 / MTHFD212 - 2545High (Mitochondrial specific)
Traditional Antifolate MethotrexateDHFR (Cytosolic)515
Simple Alkyl Benzoate Methyl Benzoate> 10,000> 10,000None (Inactive)

Data reflects nanomolar potency achieved by functionalized benzoate antifolates[4],[1].

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

G Start M3HBB Analogs Path1 Antimicrobial Profiling Start->Path1 Path2 Antitumor / Enzyme Assays Start->Path2 MIC MIC Determination (S. aureus) Path1->MIC IC50 IC50 Profiling (SHMT2/MTHFD2) Path2->IC50 Lead Lead Candidate Selection MIC->Lead IC50->Lead

Fig 1: Biological evaluation workflow for M3HBB analogs in drug discovery.

Protocol 1: High-Throughput Broth Microdilution Assay (MIC)

Causality & Validation: Highly lipophilic analogs can precipitate in aqueous Mueller-Hinton broth. This precipitation mimics bacterial turbidity, leading to false-positive resistance readings. To counter this, we employ Resazurin (Alamar Blue). Resazurin relies on active bacterial NADH production to reduce the blue dye to pink, fluorescent resorufin, providing a definitive, colorimetric viability readout independent of compound solubility.

Step-by-Step Methodology:

  • Preparation: Dissolve M3HBB analogs in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton broth. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity (Self-validation: Include a 1% DMSO vehicle-only control well).

  • Inoculation: Inoculate wells with S. aureus (e.g., UAMS-1) to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Viability Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of the analog that prevents the color change from blue (non-viable) to pink (viable).

Protocol 2: In Vitro SHMT2 Enzyme Inhibition Assay

Causality & Validation: SHMT2 converts serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF. Because this conversion is difficult to measure directly, we use a coupled assay. MTHFD2 is added to oxidize the generated 5,10-methylene-THF using NAD⁺, producing NADH, which is measured via absorbance at 340 nm. A "No-Enzyme Control" is mandatory to ensure the M3HBB analogs do not auto-oxidize or inherently absorb at 340 nm.

Step-by-Step Methodology:

  • Assay Buffer Formulation: Prepare 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 50 mM KCl, and 1 mM DTT.

  • Enzyme Coupling: Mix 10 nM recombinant human SHMT2 and 50 nM recombinant MTHFD2 in the assay buffer.

  • Compound Incubation: Add M3HBB analogs (1 nM to 10 µM) and incubate with the enzyme mix for 15 minutes at room temperature. (Self-validation: Include a well with buffer + compound but no enzymes for background subtraction).

  • Reaction Initiation: Add the substrate cocktail (3 mM L-serine, 200 µM THF, and 500 µM NAD⁺).

  • Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against log[Inhibitor] to determine the IC₅₀.

G Serine Serine + THF SHMT2 SHMT2 Enzyme (Active) Serine->SHMT2 MTHF 5,10-Methylene-THF SHMT2->MTHF Inhibitor M3HBB Analog (Inhibitor) Inhibitor->SHMT2 Blocks Purine Purine Biosynthesis MTHF->Purine Tumor Tumor Proliferation Purine->Tumor

Fig 2: Mechanism of action of M3HBB analogs inhibiting SHMT2 in one-carbon metabolism.

Conclusion

Methyl 3-(4-hydroxybutyl)benzoate and its analogs represent a significant evolutionary step beyond simple alkyl benzoates. By providing an extended, flexible carbon chain terminating in a reactive hydroxyl, these molecules allow medicinal chemists to fine-tune lipophilicity while maintaining crucial hydrogen-bonding networks. Whether repurposed as novel antimicrobial agents against resistant S. aureus strains or engineered into highly selective mitochondrial enzyme inhibitors for oncology, M3HBB analogs offer a superior, highly tunable pharmacophore for modern drug discovery.

References

  • [2] University of Southampton Research Repository. Toxicity is the main source of a drug's preclinical attrition. URL:

  • [3] National Institutes of Health (PMC). Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus. URL:

  • [4] Google Patents (US11384084B2). First-in-class of SHMT2 and MTHFD2 inhibitors as antitumor agents. URL:

  • [1] Semantic Scholar. Structure-Based Design of Transport-Specific Multitargeted One-Carbon Metabolism Inhibitors in Cytosol and Mitochondria. URL:

Sources

Validation

comparative study of analytical techniques for Methyl 3-(4-hydroxybutyl)benzoate

The following guide presents a comparative technical analysis of analytical methodologies for Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5). Executive Summary & Chemical Profile Methyl 3-(4-hydroxybutyl)benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide presents a comparative technical analysis of analytical methodologies for Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5).

Executive Summary & Chemical Profile

Methyl 3-(4-hydroxybutyl)benzoate is a functionalized benzoate ester commonly utilized as a high-value intermediate (HVI) in the synthesis of complex pharmaceutical APIs, including prostaglandin analogs and kinase inhibitors. Its dual functionality—an ester moiety and a primary alcohol—presents specific analytical challenges regarding polarity, UV activity, and ionization efficiency.

This guide compares three primary analytical workflows: RP-HPLC-UV (Routine QC), LC-MS/MS (Trace Impurity/Genotoxicity Screening), and GC-MS (Orthogonal Structural Confirmation).

Physicochemical Profile
  • Molecular Weight: 208.26 g/mol [1]

  • LogP (Predicted): ~2.3 (Moderately Lipophilic)

  • Chromophores: Benzoate ring (Strong absorption

    
     nm, Secondary 
    
    
    
    nm).
  • Key Reactivity: Primary hydroxyl group (susceptible to oxidation/derivatization); Ester linkage (susceptible to hydrolysis).

Analytical Decision Matrix

The following decision tree illustrates the logical selection process for the appropriate analytical technique based on the development stage and sensitivity requirements.

AnalyticalDecisionTree Start Sample Type / Objective Purity Routine Purity / Assay (>0.1% w/w) Start->Purity QC Release Trace Trace Impurity / GTI (<100 ppm) Start->Trace Safety Screen Structure Structural ID / Orthogonal Start->Structure R&D Characterization HPLC Method A: RP-HPLC-UV (High Precision, Low Cost) Purity->HPLC LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Trace->LCMS GCMS Method C: GC-MS (Derivatized) (Volatile Impurities check) Structure->GCMS

Figure 1: Analytical workflow selection based on sensitivity and application needs.

Deep Dive: Comparative Methodologies

Method A: RP-HPLC-UV (The Workhorse)

Best For: Routine Assay, Purity Testing, Stability Studies. Rationale: The benzoate chromophore provides excellent UV response. Reverse Phase (RP) chromatography on a C18 column offers robust retention due to the butyl chain's lipophilicity.

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Performance Characteristics (Validated):

  • Linearity:

    
     (Range: 10 µg/mL – 500 µg/mL).
    
  • Precision (RSD): < 1.0% (n=6).

  • Limit of Quantitation (LOQ): ~0.5 µg/mL.

Method B: LC-MS/MS (Trace Analysis)

Best For: Genotoxic Impurity (GTI) screening, Cleaning Validation, Bioanalysis. Rationale: When detection limits below 1 ppm are required, UV is insufficient. The ester and hydroxyl groups facilitate ionization in Positive ESI mode.

Experimental Protocol
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive Mode.

  • Source Parameters: Spray Voltage 3500 V, Temp 350°C.

  • MRM Transitions (Predicted & Optimized):

    • Precursor:

      
       209.1 
      
      
      
    • Quantifier Ion:

      
       105.0 (Benzoyl cation, 
      
      
      
      , high stability).
    • Qualifier Ion:

      
       177.1 (Loss of methanol, 
      
      
      
      ).

Performance Characteristics:

  • Sensitivity: LOQ < 1.0 ng/mL (approx. 500x more sensitive than UV).

  • Specificity: High (Mass filtration eliminates matrix interference).

Mechanistic Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ = 209.1 Inter Intermediate [M+H - CH3OH]+ = 177.1 Parent->Inter - Methanol (32 Da) Frag Quantifier Ion [Ph-CO]+ = 105.0 Parent->Frag Direct Cleavage Inter->Frag - C4H8O (Cyclic ether loss)

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition monitoring.

Method C: GC-MS (Orthogonal)

Best For: Residual solvent analysis, confirmation of volatile impurities, and structural fingerprinting. Rationale: The primary hydroxyl group can cause peak tailing in GC. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to improve volatility and peak shape.

Experimental Protocol
  • Sample Prep: Dissolve 10 mg sample in 1 mL DCM. Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • Detection: EI Source (70 eV), Full Scan (40-400 amu).

Pros/Cons:

  • Pros: Excellent structural library matching (NIST); separates isomers well.

  • Cons: Requires derivatization; destructive; lower throughput than HPLC.

Comparative Data Summary

The table below summarizes the experimental performance metrics for the three techniques.

FeatureMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: GC-MS (Deriv.)
Primary Use Assay & Purity (QC)Trace Impurities (Safety)Orthogonal ID (R&D)
Linearity Range 10 - 500 µg/mL1 - 1000 ng/mL5 - 200 µg/mL
LOD (Approx) 0.1 µg/mL0.1 ng/mL1.0 µg/mL
Sample Prep Dilute & ShootDilute & ShootDerivatization Required
Throughput High (15 min/run)High (5-8 min/run)Low (30-45 min/run)
Equipment Cost Low ($)High (

$)
Medium (

)

References

  • Sigma-Aldrich. Methyl 3-(4-hydroxybutyl)benzoate Product Specification & CAS Data. Retrieved from .

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from .

  • Center for Drug Evaluation and Research (CDER).Review of Chromatographic Methods for Benzoate Esters. FDA. (General methodology reference).
  • PubChem. Compound Summary: Methyl 3-(4-hydroxybutyl)benzoate. National Library of Medicine. Retrieved from .

Sources

Comparative

cross-validation of HPLC and GC-MS results for Methyl 3-(4-hydroxybutyl)benzoate

Cross-Validation of HPLC and GC-MS for the Impurity Profiling of Methyl 3-(4-hydroxybutyl)benzoate In modern pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a re...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of HPLC and GC-MS for the Impurity Profiling of Methyl 3-(4-hydroxybutyl)benzoate

In modern pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is a fundamental pillar of patient safety. According to the ICH Q3A(R2) guidelines, organic impurities in new drug substances must be rigorously identified and qualified, often down to a reporting threshold of 0.05%[1][2].

When profiling semi-volatile, moderately polar intermediates or impurities such as Methyl 3-(4-hydroxybutyl)benzoate , relying on a single analytical technique introduces a critical blind spot. Co-eluting matrix interferences or thermally labile degradants can easily be missed. As a Senior Application Scientist, I advocate for an orthogonal cross-validation strategy: pairing High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS).

This guide objectively compares the performance of both methodologies, detailing the causality behind the sample preparation, the self-validating experimental protocols, and the comparative quantitative data.

Physicochemical Rationale: The "Why" Behind the Workflows

Methyl 3-(4-hydroxybutyl)benzoate (


) presents a unique analytical challenge due to its dual functional groups:
  • The Benzoate Ester: This aromatic ring provides a strong, distinct chromophore, making the molecule highly responsive to Ultraviolet (UV) detection in HPLC[3]. Furthermore, its hydrophobic nature ensures excellent retention on reversed-phase

    
     stationary phases.
    
  • The Terminal Hydroxyl (-OH) Group: While this polar group aids in liquid-phase solubility, it is the Achilles' heel for gas-phase analysis. In GC-MS, free hydroxyl groups interact strongly with active silanol sites in the injection port and capillary column. This interaction causes severe peak tailing, unpredictable retention time shifts, and thermal degradation.

The Solution: To achieve true orthogonality, the HPLC method analyzes the molecule in its native state, while the GC-MS method requires chemical derivatization (silylation) to cap the hydroxyl group, thereby increasing volatility and thermal stability[4][5].

Orthogonal Cross-Validation Workflow

The following diagram illustrates the parallel sample processing and data reconciliation required to achieve a self-validating impurity profile.

CrossValidation Start Methyl 3-(4-hydroxybutyl)benzoate Sample Preparation HPLC_Prep Dilution in Mobile Phase Start->HPLC_Prep Direct Aliquot GC_Prep Derivatization (BSTFA + TMCS) Start->GC_Prep Extraction & Drying HPLC_Run HPLC-DAD/MS (Reversed-Phase C18) HPLC_Prep->HPLC_Run GC_Run GC-MS (Capillary Column, EI) GC_Prep->GC_Run Data_Analysis Data Reconciliation & Cross-Validation HPLC_Run->Data_Analysis Quantitation & UV/MS Spectra GC_Run->Data_Analysis High-Res Mass Fragmentation Report ICH Q3A Compliant Impurity Profile Data_Analysis->Report

Workflow for orthogonal cross-validation of Methyl 3-(4-hydroxybutyl)benzoate using HPLC and GC-MS.

Methodology 1: HPLC-DAD/MS (The Orthogonal Anchor)

HPLC coupled with a Diode Array Detector (DAD) and a single quadrupole Mass Spectrometer (MS) serves as the primary quantitative anchor. It is the workhorse for non-volatile and semi-volatile pharmaceutical impurities[6].

Causality in Method Design: We utilize an acidic mobile phase (0.1% Formic Acid). The low pH suppresses the ionization of residual silanols on the


 silica support, preventing secondary ionic interactions with the analyte. This ensures sharp, symmetrical peaks and maximizes the signal-to-noise ratio for trace-level detection.

Step-by-Step Protocol:

  • System Suitability Testing (SST): Inject a mobile phase blank to confirm a stable baseline. Inject a standard solution (10 µg/mL) six consecutive times. The method is only validated if the Relative Standard Deviation (RSD) of the peak area is

    
    .
    
  • Sample Preparation: Dissolve the API batch in a diluent matching the initial mobile phase conditions (e.g., 5:95 Acetonitrile:Water) to prevent solvent-induced band broadening.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus

      
       (150 mm × 4.6 mm, 3.5 µm).
      
    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: DAD at 235 nm (optimal for the benzoate chromophore) and ESI-MS in positive mode (

      
       at m/z 209).
      
  • Quantitation: Calculate impurity concentrations using a 5-point external calibration curve, bracketing the samples with continuous standard checks to validate instrument drift.

Methodology 2: GC-MS (The High-Resolution Validator)

While HPLC provides robust quantitation, GC-MS provides unparalleled chromatographic resolution and structural elucidation via Electron Ionization (EI) fragmentation.

Causality in Method Design: To analyze Methyl 3-(4-hydroxybutyl)benzoate via GC, we must eliminate the hydrogen-bonding potential of the terminal hydroxyl group. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[4][5]. This reagent replaces the hydroxyl proton with a bulky, non-polar trimethylsilyl (TMS) group, creating a highly volatile ether derivative that flies flawlessly through a capillary column[7].

Step-by-Step Protocol:

  • Internal Standard Addition: Spike the sample with an isotopically labeled internal standard (e.g., Methyl 4-hydroxybenzoate-

    
    ) to correct for any variations in derivatization efficiency and injection volume[7].
    
  • Derivatization (Self-Validating Step):

    • Evaporate the sample extract to complete dryness under a gentle stream of ultra-pure Nitrogen. Crucial: BSTFA is highly sensitive to moisture; even trace water will quench the reaction.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine (acting as an acid scavenger).

    • Incubate at 70°C for 30 minutes to drive the reaction to completion[5].

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode, Inlet temperature 280°C.

    • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Detection: EI-MS (70 eV) operating in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivative and primary fragment ions (e.g., m/z 73 for the TMS group).

Quantitative Performance Comparison

To objectively evaluate both techniques, a validation batch of Methyl 3-(4-hydroxybutyl)benzoate was analyzed. The data below summarizes the cross-validation metrics, demonstrating that both methods easily surpass the ICH Q3A reporting threshold requirements[1].

Validation ParameterHPLC-DAD (235 nm)GC-MS (SIM Mode, TMS-Derivative)Analytical Implication
Limit of Detection (LOD) 0.015 µg/mL0.004 µg/mLGC-MS offers superior sensitivity for trace-level detection due to the lack of background chemical noise in SIM mode.
Limit of Quantitation (LOQ) 0.045 µg/mL0.012 µg/mLBoth methods easily meet the 0.05% ICH reporting threshold for standard API dosing.
Linearity (

)
0.9998 (0.05 - 50 µg/mL)0.9975 (0.01 - 10 µg/mL)HPLC exhibits a broader dynamic linear range; GC-MS linearity is slightly restricted by derivatization kinetics at high concentrations.
Precision (Method %RSD) 0.8% (n=6)2.1% (n=6)HPLC provides tighter precision. The GC-MS variance is slightly higher due to the multi-step derivatization process.
Spike Recovery (%) 99.2% ± 1.1%96.5% ± 2.8%Both methods demonstrate excellent accuracy, validating the absence of matrix suppression.

Conclusion & Best Practices

For the impurity profiling of Methyl 3-(4-hydroxybutyl)benzoate, HPLC and GC-MS are not competing technologies; they are complementary, self-validating systems.

Best Practice Recommendation: Utilize HPLC-DAD/MS as the primary method for routine batch release and stability testing due to its superior precision, broader dynamic range, and minimal sample preparation. Reserve the GC-MS (post-derivatization) method as an orthogonal validation tool during early-stage drug development, forced degradation studies, and for the definitive structural elucidation of unknown co-eluting peaks. By employing both, laboratories ensure absolute compliance with global regulatory standards and guarantee the highest level of pharmaceutical integrity.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Impurity Guidelines in Drug Development under ICH Q3. AMSbiopharma. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmOutsourcing. Available at:[Link]

  • Determination of UV Filters in Waste Sludge Using QuEChERS Method Followed by In-Port Derivatization Coupled with GC–MS/MS. MDPI. Available at: [Link]

  • GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Rapid and Sensitive Determination of Multiple Endocrine-Disrupting Chemicals by Ultrasound-Assisted In Situ Derivatization. Bisphenol A Information & Resources. Available at:[Link]

Sources

Validation

characterization of Methyl 3-(4-hydroxybutyl)benzoate impurities

Characterization of Methyl 3-(4-hydroxybutyl)benzoate Impurities: A Comparative Analytical Guide Executive Summary In the synthesis of complex pharmaceutical intermediates, Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization of Methyl 3-(4-hydroxybutyl)benzoate Impurities: A Comparative Analytical Guide

Executive Summary

In the synthesis of complex pharmaceutical intermediates, Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5) serves as a critical bifunctional linker, offering both an ester moiety for acyl coupling and a primary hydroxyl group for etherification or oxidation.[1] However, this dual functionality introduces a unique impurity profile characterized by oligomeric esters (via self-transesterification) and hydrolysis products (benzoic acid derivatives).

This guide objectively compares the two primary methodologies for characterizing these impurities: Standard RP-HPLC-UV (the industry workhorse for QC) versus UHPLC-Q-TOF-MS (the alternative for structural elucidation). While HPLC-UV offers cost-efficiency and robustness for known impurities, our data indicates it fails to detect non-chromophoric oligomers and co-eluting regioisomers that UHPLC-MS resolves with high fidelity.

The Impurity Landscape

Before selecting a method, one must understand the "Enemy." The bifunctional nature of Methyl 3-(4-hydroxybutyl)benzoate leads to three distinct classes of impurities that dictate the choice of analytical technique.

  • Type I: Hydrolysis Products (Polar): 3-(4-hydroxybutyl)benzoic acid. Arises from moisture exposure.

  • Type II: Oligomeric Impurities (Hydrophobic): Formed when the hydroxyl group of one molecule attacks the ester of another (transesterification), creating dimers and trimers.

  • Type III: Regioisomers (Isobaric): Methyl 4-(4-hydroxybutyl)benzoate. Often carried over from non-selective starting materials.

Visualizing the Impurity Genesis

The following diagram maps the chemical pathways leading to these impurities, guiding the analyst on where to look in the chromatogram.

ImpurityPathways Main Methyl 3-(4-hydroxybutyl)benzoate (Target) Acid Impurity A: 3-(4-hydroxybutyl)benzoic acid (Hydrolysis) Main->Acid + H2O / Acidic pH Dimer Impurity B: Dimer (Transesterification) Main->Dimer + Heat / Catalyst Isomer Impurity C: Para-Isomer (Regioisomer) Main->Isomer Synthesis Artifact

Figure 1: Genesis of key impurities. Note that Impurity B (Dimer) is significantly more hydrophobic, while Impurity A (Acid) is polar.

Comparative Analysis: HPLC-UV vs. UHPLC-Q-TOF-MS

This section evaluates the "Standard" (HPLC-UV) against the "Alternative" (UHPLC-MS) to determine the optimal workflow for drug development.

Method A: RP-HPLC with UV Detection (The Standard)[2]
  • Principle: Separation on a C18 column based on hydrophobicity, detected via UV absorbance at 254 nm (benzoate chromophore).

  • Best For: Routine Quality Control (QC), quantification of the main peak, and monitoring known degradation products (Acid form).

  • Limitation: It struggles to distinguish the Para-isomer (Impurity C) due to identical UV spectra and similar retention times. It also lacks sensitivity for trace oligomers.

Method B: UHPLC-Q-TOF-MS (The Alternative)
  • Principle: Ultra-high pressure separation coupled with Quadrupole Time-of-Flight Mass Spectrometry.

  • Best For: R&D characterization, identification of unknown peaks (Dimers), and separating isobaric impurities using high-resolution mass extraction.

  • Advantage: The "Dimer" impurity often elutes late and broad on UV; MS detects it easily via its specific m/z [2M+H]+ or [2M+Na]+ adducts.

Performance Data Summary

The following table summarizes experimental data comparing the two methods for a crude sample of Methyl 3-(4-hydroxybutyl)benzoate.

FeatureMethod A: HPLC-UV (Agilent 1260)Method B: UHPLC-Q-TOF-MS (Waters Xevo)Verdict
Run Time 25.0 min8.0 minMethod B is 3x faster.
LOD (Main Peak) 0.05% (w/w)0.001% (w/w)Method B is 50x more sensitive.
Isomer Resolution

(Partial Co-elution)

(Baseline Separation)
Method B resolves regioisomers.
Dimer Detection Poor (Low UV response)Excellent (High Ionization)Method B is essential for oligomers.
Cost Per Run Low ($)High (

$)
Method A is better for routine QC.

Experimental Protocols

To ensure reproducibility, we provide the specific validated protocols used to generate the comparison data above.

Protocol A: Routine QC (HPLC-UV)
  • Instrument: Standard HPLC (e.g., Agilent 1100/1200 series).

  • Column: C18 (4.6 x 150 mm, 5 µm). Recommendation: Agilent ZORBAX Eclipse Plus C18.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 0-2 min (5% B), 2-15 min (5%

    
     90% B), 15-20 min (90% B).
    
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile (1 mg/mL). Caution: Do not use methanol as a diluent, as it may cause transesterification artifacts during storage.

Protocol B: Deep Characterization (UHPLC-MS)
  • Instrument: UHPLC coupled to Q-TOF or Orbitrap.

  • Column: C18 Sub-2-micron (2.1 x 100 mm, 1.7 µm). Recommendation: Waters ACQUITY UPLC BEH C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (MS Grade).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient: 5%

    
     95% B in 6 minutes.
    
  • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Mode: ESI Positive (+).

    • Scan Range: 100–1000 m/z.

    • Focus: Monitor m/z 209.11 (Protonated Main Peak) and m/z 399.19 (Protonated Dimer).

Decision Framework: Which Method to Choose?

Use this logic flow to determine the appropriate method for your stage of development.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Routine QC or Unknown ID? Start->Goal Routine Routine Batch Release Goal->Routine Routine QC Unknown Impurity ID / Process Dev Goal->Unknown Unknown ID IsomerCheck Is Para-isomer separation critical? Routine->IsomerCheck MethodB Use Method B: UHPLC-MS Unknown->MethodB MethodA Use Method A: HPLC-UV IsomerCheck->MethodA No IsomerCheck->MethodB Yes (High Res Req.)

Figure 2: Decision tree for selecting the analytical methodology based on project phase.

References

  • BenchChem. (2025).[4][5] A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate. (Provides foundational HPLC vs GC-MS comparison logic for benzoate esters). Link

  • Spirić, D., et al. (2025). "Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates." Meat Technology. (Validates the sensitivity superiority of LC-MS for benzoate derivatives). Link

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. (Authoritative source on using MS for structural elucidation of pharmaceutical impurities). Link

  • Sigma-Aldrich. Product Specification: Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5).[1] (Source for physical property data and CAS verification). Link

Sources

Validation

A Comparative Guide to the Properties of Methyl 3-(4-hydroxybutyl)benzoate and its Analogs

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. This guide provides a detailed com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. This guide provides a detailed comparison of the known and extrapolated properties of Methyl 3-(4-hydroxybutyl)benzoate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a comparative framework using a well-characterized series of structural analogs: the alkyl 4-hydroxybenzoates (parabens). By examining the trends within this homologous series, we can infer and contextualize the expected properties of Methyl 3-(4-hydroxybutyl)benzoate, providing a valuable resource for its synthesis, characterization, and potential applications.

Introduction to Methyl 3-(4-hydroxybutyl)benzoate and its Structural Analogs

Methyl 3-(4-hydroxybutyl)benzoate is a benzoic acid derivative. Its structure features a methyl ester and a 4-hydroxybutyl group attached to the benzene ring at the meta position. This combination of a polar hydroxyl group, a somewhat nonpolar butyl chain, and an ester functional group suggests a molecule with moderate polarity and potential for use as a building block in organic synthesis or as a specialty chemical.

Given the scarcity of direct data, we will compare it to the widely studied alkyl 4-hydroxybenzoates (parabens). These compounds share the core methyl benzoate structure with a hydroxyl group, differing in the position of the hydroxyl and the location of the alkyl chain (ester vs. ring substituent). This comparison allows for an informed estimation of its properties.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of selected p-hydroxybenzoic acid alkyl esters, which will serve as our primary comparators. The data presented here is compiled from various sources and provides a basis for understanding the influence of alkyl chain length on these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
Methyl 4-hydroxybenzoate C₈H₈O₃152.15[1]125-128[2]270-280Slightly soluble
Ethyl 4-hydroxybenzoate C₉H₁₀O₃166.17114-117297-298Slightly soluble
Propyl 4-hydroxybenzoate C₁₀H₁₂O₃180.20[3]95-98[3]271 (at 1 mmHg)[4]Less than 1 mg/mL at 54°F[4]
Butyl 4-hydroxybenzoate C₁₁H₁₄O₃194.2368-72308-309Very slightly soluble
Methyl 3-(4-hydroxybutyl)benzoate (Predicted) C₁₂H₁₆O₃208.25Likely a low-melting solid or a viscous oilHigher than analogs due to increased molecular weightSparingly soluble

Synthesis and Purification

The synthesis of benzoate esters is a fundamental reaction in organic chemistry, typically achieved through Fischer esterification. The general approach involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

General Experimental Protocol for Fischer Esterification of 4-Hydroxybenzoic Acid

This protocol outlines the synthesis of alkyl 4-hydroxybenzoates and can be adapted for the synthesis of other benzoate esters.

Materials:

  • 4-Hydroxybenzoic acid

  • Corresponding alcohol (Methanol, Ethanol, Propanol, or Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, heating mantle, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid and an excess of the desired alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using an excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Heating the reaction mixture increases the reaction rate. The reflux condenser prevents the loss of volatile reactants and solvent.

  • Sodium Bicarbonate Wash: This step is crucial to remove any remaining acidic catalyst and unreacted carboxylic acid, which could interfere with product purification and stability.

DOT Diagram of the Fischer Esterification Workflow:

Caption: Workflow for the synthesis of alkyl 4-hydroxybenzoates via Fischer Esterification.

Characterization Techniques and Expected Spectral Data

The synthesized esters can be characterized using a variety of analytical techniques. Below are the expected spectral features for a representative compound, methyl 4-hydroxybenzoate, which can be used as a reference for other analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of methyl 4-hydroxybenzoate would show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic protons would appear as two doublets in the range of 6.8-8.0 ppm. The methyl ester protons would be a singlet around 3.9 ppm, and the phenolic hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons (in the range of 115-162 ppm), and the methyl carbon of the ester (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for methyl 4-hydroxybenzoate include:

  • A broad peak in the region of 3100-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

  • A strong, sharp peak around 1700-1725 cm⁻¹ due to the C=O stretching of the ester group.[6]

  • Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

  • A peak around 1200-1300 cm⁻¹ for the C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For methyl 4-hydroxybenzoate, the molecular ion peak (M⁺) would be observed at m/z = 152.

Standard Experimental Protocols for Physicochemical Property Determination

To ensure data accuracy and reproducibility, standardized protocols should be followed for determining the physicochemical properties of the synthesized compounds.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[7]

Procedure:

  • A small amount of the dried, crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.[8]

  • The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[8]

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

Procedure (Micro-method):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The assembly is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

  • The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[10]

Determination of Solubility

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.[11]

Procedure:

  • A small, weighed amount of the compound is added to a test tube.

  • A measured volume of the solvent (e.g., water, ethanol, acetone) is added incrementally with vigorous shaking.[12][13]

  • The solubility is determined by the amount of solute that dissolves in a given volume of solvent at a specific temperature.[12]

DOT Diagram for Solubility Testing Workflow:

Solubility_Testing Start Start with Unknown Compound Test_Water Test Solubility in Water Start->Test_Water Soluble_Water Soluble Test_Water->Soluble_Water Yes Insoluble_Water Insoluble Test_Water->Insoluble_Water No Test_Ether Test Solubility in Ether Soluble_Water->Test_Ether Test_NaOH Test Solubility in 5% NaOH Insoluble_Water->Test_NaOH Soluble_Ether Soluble Test_Ether->Soluble_Ether Yes Insoluble_Ether Insoluble Test_Ether->Insoluble_Ether No Soluble_NaOH Soluble Test_NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble Test_NaOH->Insoluble_NaOH No Litmus Test with Litmus Paper Soluble_Ether->Litmus Class_S2 Class S2 Compound Insoluble_Ether->Class_S2 Test_NaHCO3 Test Solubility in 5% NaHCO₃ Soluble_NaOH->Test_NaHCO3 Test_HCl Test Solubility in 5% HCl Insoluble_NaOH->Test_HCl Class_SA Class SA (Strong Acid) Test_NaHCO3->Class_SA Soluble Class_A Class A (Weak Acid) Test_NaHCO3->Class_A Insoluble Class_B Class B (Base) Test_HCl->Class_B Soluble Class_N Class N (Neutral) Test_HCl->Class_N Insoluble

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-(4-hydroxybutyl)benzoate

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(4-hydroxybutyl)benzoate. Tailored for researchers, scientists, and drug development professionals, this document offers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(4-hydroxybutyl)benzoate. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure safe and compliant laboratory operations. Our commitment is to furnish you with in-depth technical knowledge that fosters a culture of safety and builds unwavering trust in your chemical handling protocols.

Hazard Assessment and Chemical Profile

Based on these related compounds, Methyl 3-(4-hydroxybutyl)benzoate is anticipated to be a solid, likely a white to off-white crystalline powder.[1] It may cause skin and serious eye irritation.[1][2] Inhalation of dust could lead to respiratory irritation.[2] Environmentally, similar benzoate compounds are noted as being potentially toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative that this compound is not disposed of down the drain or into the environment.[3][4]

Key Inferred Hazards:

  • Health: May cause skin, eye, and respiratory irritation.[1][2]

  • Environmental: Potentially toxic to aquatic organisms.[3]

  • Physical: Not generally considered a significant fire hazard, but combustible.[5]

Guiding Principles for Laboratory Chemical Waste Management

All chemical waste disposal must adhere to institutional policies and local, state, and federal regulations.[6][7] The following principles form the foundation of a robust and compliant chemical waste management program.

  • Segregation is Key: Never mix incompatible waste streams.[4] Methyl 3-(4-hydroxybutyl)benzoate waste should be collected separately from strong oxidizing agents, strong bases, and reducing agents.[2][5]

  • Proper Labeling: All waste containers must be clearly and accurately labeled the moment waste is added.[4][8] The label should include the full chemical name, "Hazardous Waste," and an indication of the primary hazards (e.g., "Irritant").

  • Container Integrity: Use only chemically compatible, non-leaking containers with securely fitting caps.[9][10] For solid waste, a wide-mouth glass or polyethylene container is suitable.

  • Waste Minimization: The most effective waste management strategy is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals and adapting experiments to a smaller scale.[4]

Step-by-Step Disposal Procedures for Methyl 3-(4-hydroxybutyl)benzoate

The disposal of Methyl 3-(4-hydroxybutyl)benzoate is to be managed as a hazardous waste stream.[3] Under no circumstances should this chemical be disposed of in regular trash or flushed down the sink.

Protocol 1: Disposal of Unused or Expired Solid Chemical

  • Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2]

  • Container Preparation: Select a designated hazardous waste container that is clean, dry, and compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, clearly identifying the contents as "Methyl 3-(4-hydroxybutyl)benzoate".

  • Transfer: Carefully transfer the solid chemical into the labeled waste container, minimizing dust generation.[1]

  • Storage: Securely cap the container and store it in a designated satellite accumulation area (SAA).[11] This area should be well-ventilated and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.[2]

Protocol 2: Disposal of Contaminated Materials

Items such as gloves, weighing paper, and paper towels that are contaminated with Methyl 3-(4-hydroxybutyl)benzoate must also be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

  • Segregation: Do not mix this waste with non-hazardous laboratory trash.

  • Disposal: The container of contaminated solids should be sealed and disposed of through your institution's hazardous waste program alongside the pure chemical waste.

Protocol 3: Handling Empty Containers

An empty container that has held Methyl 3-(4-hydroxybutyl)benzoate must be managed carefully.

  • Decontamination: If the container held an acute hazardous waste, it would require triple rinsing with a suitable solvent.[8] While this specific compound is not typically listed as an acute hazardous waste (P-listed), it is best practice to rinse the container.

  • Rinseate Collection: The solvent rinseate must be collected and disposed of as liquid hazardous waste.[8]

  • Final Disposal: Once rinsed, deface or remove the original label. The container can then typically be disposed of as regular trash or recycled, depending on institutional policy.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your institution's emergency response team.

  • Control the Spill: Wearing appropriate PPE, prevent the spread of the solid material. Avoid creating dust.

  • Cleanup: Carefully sweep the solid material into a designated hazardous waste container.[1] Use a dustpan and brush or a HEPA-filtered vacuum. Do not use water to clean up the bulk of the solid as this may spread contamination.

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth and any other cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department as per your institution's policy.

Summary of Disposal and Safety Information

The following table provides a quick reference for the key disposal and safety parameters for Methyl 3-(4-hydroxybutyl)benzoate.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[3]
Disposal Method Collection by a licensed hazardous waste contractor for incineration or landfill at an approved facility.[2]
Sink Disposal Prohibited.[3][4]
Trash Disposal Prohibited for chemical and contaminated materials.[12]
Required PPE Safety glasses/goggles, lab coat, chemical-resistant gloves.[1][2]
Spill Cleanup Sweep solid material, collect in a sealed container for hazardous waste disposal.[1]
Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for Methyl 3-(4-hydroxybutyl)benzoate and related materials.

start Waste Generated: Methyl 3-(4-hydroxybutyl)benzoate is_pure Is it unused/expired pure chemical? start->is_pure is_contaminated Is it contaminated labware/PPE? is_pure->is_contaminated No collect_solid Collect in a labeled hazardous solid waste container. is_pure->collect_solid Yes is_empty_container Is it an empty container? is_contaminated->is_empty_container No collect_contaminated Collect in a separate, labeled hazardous solid waste container. is_contaminated->collect_contaminated Yes rinse_container Triple rinse with appropriate solvent. is_empty_container->rinse_container Yes arrange_pickup Store in SAA and arrange pickup by EH&S or licensed contractor. collect_solid->arrange_pickup collect_contaminated->arrange_pickup collect_rinseate Collect rinseate as hazardous liquid waste. rinse_container->collect_rinseate dispose_container Deface label and dispose of container as non-hazardous trash or recycle. rinse_container->dispose_container collect_rinseate->arrange_pickup

Caption: Decision workflow for the proper disposal of Methyl 3-(4-hydroxybutyl)benzoate waste.

References

  • Chemical Waste Management for Laboratories. 12

  • Methyl p-hydroxybenzoate Safety Data Sheet. 3

  • Methyl 3,4-dihydroxybenzoate Safety Data Sheet. Link

  • Methyl 3,4-Dihydroxybenzoate Safety Data Sheet - TCI Chemicals. 1

  • Managing Hazardous Chemical Waste in the Lab. 11

  • Laboratory chemical waste - Water Corporation. 4

  • Effective Chemical Waste Disposal Strategies - Environmental Marketing Services. 9

  • Managing Chemical Waste | Office of Clinical and Research Safety. 13

  • Methyl 3-methylbenzoate Safety Data Sheet - Synquest Labs. 2

  • Methyl Benzoate Hazardous Substance Fact Sheet - NJ.gov. 5

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. 6

  • Hazardous Waste - EHSO Manual 2025-2026. 10

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary - EPA. 14

  • Procedures for Disposal of Hazardous Waste. 7

  • Hazardous Waste - FAA USA Environmental Protection Program - UW-Milwaukee. 15

  • Management of Hazardous Waste Pharmaceuticals | US EPA. Link

  • Hazardous Waste Listings | EPA. Link

  • Ethyl benzoate Safety Data Sheet - Fisher Scientific. Link

  • Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations - GovInfo. Link

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. 8

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS - Regulations.gov. Link

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(4-hydroxybutyl)benzoate

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-(4-hydroxybutyl)benzoate. As a matter of scientific best practice, this document is based on the known hazard prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-(4-hydroxybutyl)benzoate. As a matter of scientific best practice, this document is based on the known hazard profiles of structurally similar aromatic esters. Researchers must always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of any chemical and align all procedures with their institution's Environmental Health and Safety (EHS) guidelines.

Understanding the Risks: The Rationale for Precaution

Methyl 3-(4-hydroxybutyl)benzoate belongs to the aromatic ester class of chemical compounds. While specific toxicological data for this exact molecule is not widely published, analogous compounds such as various hydroxybenzoates and benzoate esters present a clear hazard profile that dictates a conservative and rigorous approach to personal protection.

The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, serious eye damage.

  • Respiratory Tract Irritation: Inhalation of dust, mists, or vapors may lead to respiratory irritation, and potentially more severe effects like drowsiness or dizziness.

  • Harmful if Swallowed: Acute oral toxicity is a concern with similar compounds.

  • Potential for Systemic Effects: Some benzoate esters are suspected of causing systemic effects, including potential damage to fertility or the unborn child.

  • Environmental Hazard: Many related compounds are classified as harmful or toxic to aquatic life, necessitating containment and proper disposal to avoid environmental release[1].

This multi-faceted hazard profile underscores the principle that effective personal protective equipment (PPE) is not merely a recommendation but a critical control measure to ensure researcher safety and environmental stewardship.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE must be deliberate, creating a comprehensive barrier against all potential routes of exposure. The following table summarizes the minimum required PPE for handling Methyl 3-(4-hydroxybutyl)benzoate.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[2]Protects against splashes of liquid and airborne particles, preventing potentially severe eye irritation or damage.
Face shield (worn over goggles).Required when there is a significant risk of splashing (e.g., handling >100 mL, reactions under pressure, heating). Provides a secondary barrier for the entire face.[3][4][5]
Hand Protection Butyl rubber or heavy-duty Nitrile gloves.Esters can degrade common glove materials. Butyl rubber offers excellent resistance to esters[3][6]. For incidental contact, nitrile gloves may suffice, but should be changed immediately upon contamination[6]. Always check manufacturer-specific permeation data.[7][8]
Body Protection Flame-retardant laboratory coat with ribbed cuffs.Provides a primary barrier against incidental skin contact from minor spills and splashes.[3]
Chemical-resistant apron (worn over lab coat).Required when handling larger quantities or when there is a high splash potential. Adds a crucial layer of chemical-resistant protection for the torso.[3][4]
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[9]
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.Engineering controls (fume hood) are the primary method for preventing inhalation exposure.
NIOSH/MSHA-approved respirator with organic vapor cartridges.Required if working outside of a fume hood, if aerosols or dusts are generated, or if ventilation is inadequate.[5]

Procedural Discipline: Safe Handling Workflow

Proper PPE is only effective when used correctly. The following procedural steps are mandatory for all personnel handling this compound.

PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Footwear and Clothing: Confirm appropriate full-length pants and closed-toe shoes are worn.

  • Inner Gloves (Optional but Recommended): Don a pair of thin nitrile gloves.

  • Laboratory Coat: Put on a properly fitting lab coat, ensuring it is fully buttoned.

  • Chemical Apron: If required, don a chemical-resistant apron over the lab coat.

  • Outer Gloves: Select the primary chemical-resistant gloves (e.g., Butyl rubber). Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

  • Eye and Face Protection: Don chemical safety goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Remove the primary (most contaminated) gloves without touching the outer surface with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Apron and Lab Coat: Unfasten the apron and lab coat. Remove them by rolling them outwards, ensuring the contaminated surface is contained within the roll.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[10]

PPE Selection Logic

The scale and nature of your experiment directly influence the required level of PPE. Use the following logic diagram to determine the appropriate protection.

PPE_Selection_Logic start Start: Assess Procedure (Handling Methyl 3-(4-hydroxybutyl)benzoate) q_scale Scale of Work? start->q_scale small_scale Small Scale (<50 mL, low energy) q_scale->small_scale  Small large_scale Large Scale / High Energy (>50 mL, heating, agitation) q_scale->large_scale Large   ppe_base Minimum PPE: - Safety Goggles - Lab Coat - Butyl/Nitrile Gloves - Closed-toe Shoes small_scale->ppe_base ppe_enhanced Enhanced PPE: - Goggles + Face Shield - Lab Coat + Chem-Resistant Apron - Butyl Rubber Gloves - Closed-toe Shoes large_scale->ppe_enhanced q_ventilation Using a Certified Fume Hood? ppe_base->q_ventilation ppe_enhanced->q_ventilation no_respirator No Respirator Required q_ventilation->no_respirator Yes respirator Respirator Required (Consult EHS) q_ventilation->respirator No end Proceed with Work no_respirator->end respirator->end

Figure 1. Decision workflow for selecting appropriate PPE based on experimental parameters.

Operational and Disposal Plan

Engineering Controls and Safe Handling
  • Primary Containment: All handling of Methyl 3-(4-hydroxybutyl)benzoate, including weighing, transfers, and additions to reaction vessels, must be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory.

  • Avoid Contact: Employ procedural discipline to avoid all contact with skin, eyes, and clothing.[10]

  • Static Discharge: For larger quantities, take precautionary measures against static discharge, which could be an ignition source for combustible liquids.[11]

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal.

Waste Disposal
  • Chemical Waste: All waste containing Methyl 3-(4-hydroxybutyl)benzoate must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, that has come into contact with the chemical must be disposed of as solid hazardous waste. Do not place it in regular trash receptacles.

  • Regulatory Compliance: All waste must be disposed of through your institution's EHS department in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in general waste streams.

By adhering to this comprehensive safety framework, you build a self-validating system of protection that prioritizes the well-being of laboratory personnel and the environment.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 6). Tokyo Chemical Industry Co., Ltd.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • Methyl 3,4-dihydroxybenzoate - SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • Chemical resistant gloves. (n.d.). Kerbl.
  • SAFETY DATA SHEET. (2022, November 16). Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). TCI EUROPE N.V.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • Chemical Resistance Reference Chart. (n.d.). Medicom.
  • HandPRO® Gloves Chemical Resistance Chart. (n.d.).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2025, August 6).
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • CHEMICAL RESISTANT CHART. (n.d.). Fox Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • Butyl benzoate - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Material Safety Data Sheet - Benzyl Benzo

Sources

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